Product packaging for Cupric hydroxide(Cat. No.:CAS No. 12125-21-2)

Cupric hydroxide

Cat. No.: B079786
CAS No.: 12125-21-2
M. Wt: 97.56 g/mol
InChI Key: JJLJMEJHUUYSSY-UHFFFAOYSA-L
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Description

Cupric hydroxide, or copper(II) hydroxide, is an inorganic compound with the formula Cu(OH)₂. It appears as a blue or blue-green solid and is characterized by its low aqueous solubility and low volatility . This compound serves as a valuable precursor and active agent in several research and industrial fields. Its primary application is as a broad-spectrum fungicide and bactericide in agriculture, where it is used to protect a wide range of crops, including fruits, vegetables, and vines, from fungal and bacterial diseases . Its mechanism of action involves the disruption of critical enzyme systems within the target pathogens . In materials science, this compound is a key starting material for the synthesis of copper-based nanomaterials and catalysts . It is also historically significant as a component of Schweizer's reagent, an ammoniacal solution that dissolves cellulose, which was used in the production of rayon . Furthermore, it finds use as a ceramic colorant and in the formulation of wood preservatives . This product is intended for laboratory and industrial research purposes only. It is strictly for professional use and is not intended for personal, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuH2O2 B079786 Cupric hydroxide CAS No. 12125-21-2

Properties

IUPAC Name

copper;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.2H2O/h;2*1H2/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLJMEJHUUYSSY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuH2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20427-59-2, 1344-69-0, 12125-21-2
Record name Copper hydroxide
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Record name Cupric hydroxide
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Record name Copper hydroxide
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Synthetic Methodologies and Controlled Crystallization of Cupric Hydroxide

Solution-Phase Synthesis Approaches for Cupric Hydroxide (B78521)

Solution-phase synthesis provides a versatile platform for producing cupric hydroxide with tailored characteristics. By adjusting variables like precursor concentration, temperature, pH, and the presence of additives, it is possible to direct the nucleation and growth processes, thereby achieving controlled crystallization. The following sections detail several prominent solution-phase methodologies.

Chemical Co-precipitation Techniques

Chemical co-precipitation is a widely utilized and straightforward method for synthesizing this compound nanoparticles. The fundamental principle involves the reaction of a soluble copper(II) salt with a base in an aqueous solution, leading to the precipitation of the insoluble Cu(OH)₂. nanobe.org A common reaction involves mixing aqueous solutions of copper sulfate (B86663) (CuSO₄) and sodium hydroxide (NaOH). nanobe.orgresearchgate.net

The characteristics of the resulting precipitate are highly sensitive to the reaction conditions. Key parameters that influence the morphology, particle size, and purity of the this compound include:

pH: The pH of the solution is a critical factor, as Cu(OH)₂ precipitation is highly pH-dependent. Precipitation typically begins to occur as the pH rises above 5.0 for a given concentration of Cu²⁺ ions. researchgate.netquora.com In excessively alkaline conditions, the freshly formed Cu(OH)₂ can rapidly dehydrate to form the more stable black copper(II) oxide (CuO). sciencemadness.org

Temperature: Temperature affects the stability of the this compound product. researchgate.net Synthesis at lower temperatures generally favors the formation of a more stable Cu(OH)₂ precipitate, while elevated temperatures can promote its conversion to CuO. sciencemadness.org

Concentration of Reactants: The concentration of the copper salt and the base can influence the particle size and the intensity of the precipitate's color. chegg.com The rate of addition of the base to the copper salt solution also plays a role in controlling nucleation and growth, thereby affecting particle size. chegg.com

Research has shown that by carefully controlling these parameters, different morphologies, such as the plate-like structures of well-crystallized particles, can be achieved. nanobe.orgresearchgate.net The use of urea (B33335) to homogeneously raise the alkalinity through forced hydrolysis has also been explored, allowing for the synthesis of spherical, monodispersed copper(II) hydrous oxide particles. rsc.org

Table 1: Influence of Co-precipitation Parameters on Cu(OH)₂ Synthesis
ParameterEffectResearch Finding
pH Controls the onset of precipitation and stability of the product.Precipitation of Cu(OH)₂ begins at pH > 5. researchgate.netquora.com High pH and heat can lead to the formation of CuO. sciencemadness.org
Temperature Affects the stability and final composition of the precipitate.Lower temperatures favor the formation of Cu(OH)₂. sciencemadness.org Increased temperature can lower the pH at which precipitation occurs. researchgate.net
Reactant Concentration Influences particle size and precipitate characteristics.Higher concentrations of copper ions can result in a more intensely colored precipitate. chegg.com
Rate of Mixing Affects nucleation and growth, thereby controlling particle size.The method of mixing and precipitation rate can alter the final particle size. chegg.com

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are techniques that utilize elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents to produce crystalline materials. These methods are particularly effective for synthesizing nanostructures with controlled morphology. While often employed for the direct synthesis of copper(II) oxide (CuO), these routes proceed through a this compound intermediate. researchgate.net

In a typical hydrothermal process, a copper precursor, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), is dissolved in water, and a mineralizer like sodium hydroxide (NaOH) is added. mdpi.com The mixture is sealed in an autoclave and heated. Under these conditions, Cu(OH)₂ initially forms and subsequently dehydrates to form CuO. By carefully controlling the reaction parameters, the Cu(OH)₂ intermediate can be isolated.

Key controlling factors in these methods include:

pH of the Precursor Solution: The initial pH of the solution before heating has a profound impact on the morphology of the final product. Studies have shown that varying the pH can lead to the formation of nanoparticles, nanorods, or nanosheets of CuO, a process governed by the formation of intermediate species like basic copper nitrate (Cu₂(OH)₃NO₃). mdpi.com The quantity of this intermediate, which is pH-dependent, influences the crystal growth habits. mdpi.com

Temperature and Pressure: Temperature and pressure are the defining parameters of these methods. They influence the solubility of precursors, reaction kinetics, and the thermodynamic stability of the resulting phases. rdd.edu.iq

Reaction Time: The duration of the hydrothermal or solvothermal treatment affects the completion of the reaction and the evolution of the nanostructures. rdd.edu.iq

The solvothermal method, which uses organic solvents instead of water, can also be used to synthesize various metal hydroxides, including Ni(OH)₂ and Mg(OH)₂, into nanotube morphologies, suggesting a similar potential for Cu(OH)₂. researchgate.net

Chemical Bath Deposition Strategies

Chemical Bath Deposition (CBD) is a simple, cost-effective, and low-temperature technique used to deposit thin films of various materials onto a substrate from an aqueous solution. wikipedia.orgripublication.com This method is particularly attractive for its ability to produce uniform films over large areas without the need for sophisticated equipment. researchgate.net

The CBD process for this compound typically involves immersing a substrate in a chemical bath containing a copper salt (e.g., copper sulfate, copper chloride), a complexing agent (e.g., ammonia), and a source of hydroxide ions (e.g., sodium hydroxide). ripublication.commdpi.com The deposition mechanism can proceed in two primary ways:

Ion-by-Ion Mechanism: Metal ions and hydroxide ions in the solution adsorb onto the substrate surface and react to form the Cu(OH)₂ film directly. wikipedia.org

Hydroxide-Cluster Mechanism: In the presence of a sufficient concentration of hydroxide ions, colloidal clusters of metal hydroxides form in the solution. These clusters then adsorb onto the substrate and subsequently form the solid film. wikipedia.org This mechanism often results in smaller, more uniform crystals. wikipedia.org

The properties of the deposited Cu(OH)₂ films are strongly dependent on the deposition parameters:

pH of the Bath: The pH level influences the chemical species present in the solution, such as various copper-hydroxy complexes (e.g., Cu(OH)₂⁰, [Cu(OH)₃]⁻, [Cu(OH)₄]²⁻), which in turn dictates the growth mechanism and morphology of the film. mdpi.com

Bath Temperature: Temperature affects reaction rates and the solubility of the chemical species, thereby influencing the film's thickness and crystallinity. researchgate.netmdpi.com

Deposition Time: The duration of the substrate's immersion in the bath directly correlates with the thickness of the deposited film. mdpi.comresearchgate.net

Precursor Concentration: The concentration of the copper salt and other reagents impacts the growth rate and quality of the film. mdpi.com

By tuning these parameters, CBD can be used to grow Cu(OH)₂ films with specific morphologies, such as the granular nano-buds reported in some studies. researchgate.net

In-Situ Oxidation of Copper Substrates

The in-situ oxidation method involves the direct chemical conversion of a metallic copper substrate (e.g., copper foil) into a film of this compound. This technique is advantageous as it creates a binder-free material where the active Cu(OH)₂ is in direct contact with the conductive copper current collector, which is beneficial for electrochemical applications. iaea.orgresearchgate.net

The process is typically carried out by immersing the copper substrate in a heated, alkaline aqueous solution containing an oxidizing agent. A common reagent mixture consists of sodium hydroxide (NaOH) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). rsc.orgfao.org The persulfate ions act as the oxidant, facilitating the conversion of metallic copper to Cu(OH)₂. researchgate.net

The morphology of the resulting Cu(OH)₂ nanostructures can be precisely controlled by adjusting the reaction conditions:

Solution Composition: The concentrations of the alkali and the oxidizing agent are critical. For instance, in a two-step process, an initial solution can be used to control the density and morphology of nucleation sites, while a second solution accelerates the growth of the nanostructures. rsc.orgfao.org

Reaction Time and Temperature: These parameters govern the kinetics of the oxidation and growth processes, influencing the dimensions (e.g., length, diameter) of the resulting nanostructures. researchgate.net

This method has been successfully used to synthesize various Cu(OH)₂ morphologies directly on copper surfaces, including nanoneedles, nanotubes, and flabellate-like structures. iaea.orgrsc.orgresearchgate.net

Electrochemical Deposition Pathways

Electrochemical deposition, specifically anodic oxidation, is a versatile method for synthesizing this compound directly onto a copper surface. The process involves using the copper substrate as the anode in an electrochemical cell with an alkaline electrolyte, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). mdpi.comelectrochemsci.org

When an anodic potential or current is applied, the copper metal is oxidized. In an alkaline medium, this oxidation leads to the sequential formation of various species, including Cu₂O, CuO, and Cu(OH)₂. electrochemsci.org The specific product formed is dependent on the applied potential and other experimental conditions. researchgate.net

Cu + 2OH⁻ → Cu(OH)₂ + 2e⁻ sciencemadness.org

The control over the final product's morphology and composition is a key advantage of this technique. electrochemsci.org The influential parameters include:

Current Density/Potential: This is a primary control parameter. Low current densities (<0.8 mA cm⁻²) may only form a Cu₂O layer, while higher densities (>1 mA cm⁻²) favor the growth of Cu(OH)₂. mdpi.com Applying a constant potential of 1050 mV (vs. SCE) in 0.1 M KOH has been shown to produce Cu(OH)₂ nanoparticles. electrochemsci.org

Electrolyte Concentration: The concentration of the alkaline electrolyte (e.g., NaOH) affects the nucleation and growth processes, thereby influencing the dimensionality of the nanostructures. researchgate.net

Reaction Temperature: Temperature can alter the reaction kinetics. For example, at temperatures above 40-60°C, a Cu(OH)₂ nucleus is more likely to dehydrate and form CuO. mdpi.comresearchgate.net

Anodization Time: The duration of the electrochemical process impacts the growth and organization of the nanostructures, with longer times leading to more developed and dense structures. researchgate.net

Through precise manipulation of these conditions, various morphologies like nanoneedles and flabellate-like structures have been synthesized. researchgate.netresearchgate.net

Table 2: Effect of Electrochemical Parameters on Cu(OH)₂ Synthesis
ParameterConditionResulting Product/Morphology
Current Density Low (<0.8 mA cm⁻²)Cu₂O layer
High (>1 mA cm⁻²)Favors Cu(OH)₂ growth mdpi.com
Potential 1050 mV vs SCE in 0.1 M KOHCu(OH)₂ nanoparticles electrochemsci.org
Temperature < 40 °CFavors Cu(OH)₂
> 40-60 °CPromotes dehydration to CuO mdpi.comresearchgate.net
Anodization Time Increasing from 450 s to 600 sEvolution from flabellate-like structures to denser films researchgate.net

Polyol-Mediated Synthesis of this compound

The polyol process is a liquid-phase synthesis method where a polyalcohol, such as ethylene (B1197577) glycol or glycerol, serves as both the solvent and, at elevated temperatures, the reducing agent. nih.gov This versatile technique can be used to produce finely divided metals, metal oxides, and metal hydroxides from their respective salt precursors. nih.gov

The nature of the final product in a polyol synthesis is highly dependent on the reaction conditions, particularly the precursor anion and the presence of water. rsc.org While often used to synthesize metallic copper nanoparticles, the process can be directed to yield this compound. neliti.comneliti.comresearchgate.netnih.gov

Key factors influencing the outcome of polyol synthesis are:

Precursor: The choice of the copper salt is critical. Elemental copper is typically obtained from precursors like copper(II) nitrate or copper(II) acetate (B1210297), but not from copper(II) chloride or copper(II) sulfate. rsc.org Starting directly with Cu(OH)₂ in ethylene glycol can lead to the formation of intermediate copper alkoxide compounds before eventual reduction at higher temperatures. rsc.orgrsc.org

Hydrolysis Ratio (h): Defined as the molar ratio of water to the metal precursor (h = H₂O/M²⁺), this parameter is crucial. The presence of water favors the formation of hydroxides and oxides, while its absence promotes the formation of the metallic phase. nih.govnih.gov

Temperature: The reaction temperature dictates the redox potential of the polyol and the stability of intermediate phases. rsc.org For example, starting with Cu(OH)₂ in ethylene glycol, an intermediate alkoxide is stable between 120-200°C, which then transforms to Cu₂O and finally to metallic Cu at temperatures above 210°C. rsc.org

Additives: Stabilizing agents, such as polyvinylpyrrolidone (B124986) (PVP), are often added to control particle growth and prevent agglomeration. researchgate.net

By carefully managing these parameters, the polyol method provides a pathway to synthesize this compound, often as a precursor to other copper-based materials. rsc.org

Biogenic and Green Synthesis Routes

The pursuit of environmentally benign and sustainable scientific practices has propelled the exploration of biogenic and green synthesis routes for producing this compound and related copper nanomaterials. These methods utilize biological entities or natural extracts as reducing and capping agents, offering an alternative to conventional chemical synthesis that often involves hazardous reagents.

Plant-Mediated Synthesis: Plant extracts, rich in phytochemicals such as polyphenols, flavonoids, and alkaloids, serve as effective agents for the synthesis of copper-based nanoparticles. These phytochemicals can reduce copper salts and stabilize the resulting nanoparticles, preventing agglomeration. For instance, extracts from Solanum pubescens leaves have been successfully used to produce copper hydroxide nanorods. Similarly, leaf extracts from Syzygium guineense and Aloe vera have been employed in the green synthesis of copper oxide nanoparticles. rsc.orgrsc.orgacs.org The process typically involves mixing an aqueous solution of a copper salt (e.g., copper nitrate) with the plant extract. The reaction is often facilitated by gentle heating. rsc.orgacs.org The specific biomolecules present in the plant extract play a crucial role in determining the size, shape, and stability of the final product.

Microbial Synthesis: Microorganisms, including bacteria and fungi, offer another avenue for the biogenic synthesis of copper-based nanoparticles. Bacteria such as Stenotrophomonas sp. and strains isolated from Antarctic consortia have demonstrated the ability to synthesize copper oxide nanoparticles. sulphuric-acid.comwikipedia.orgresearchgate.net The synthesis can occur either intracellularly or extracellularly, where enzymes and proteins secreted by the microbes reduce the copper ions. wikipedia.orgresearchgate.net The process involves culturing the microorganism in a medium containing a copper salt, such as copper(II) sulfate pentahydrate. wikipedia.orgresearchgate.net The change in the color of the culture medium often indicates the formation of nanoparticles. researchgate.netnih.gov

Synthesis Using Seaweed Extracts: Extracts from marine macroalgae, or seaweed, are also potent candidates for green synthesis. Species like Ulva lactuca and Sargassum longifolium contain a rich mixture of polysaccharides, phenolics, and other biomolecules that can act as both reducing and stabilizing agents. acs.orggoogle.comntnu.no The synthesis process generally involves preparing an aqueous extract of the seaweed and adding it to a copper sulfate solution, followed by stirring for a prolonged period to allow for the formation of nanoparticles. google.comresearchgate.net

Biological SourceCopper PrecursorSynthesized Product (as reported)Key Findings
Solanum pubescens Leaf ExtractNot specifiedCu(OH)₂ NanorodsProduced rod-shaped nanoparticles (~50 nm) with significant antimicrobial activity. rsc.org
Syzygium guineense Leaf ExtractCu(NO₃)₂·3H₂OCuO NanostructuresBiomolecules from the extract acted as capping agents, resulting in crystalline CuO. rsc.org
Stenotrophomonas sp. BS95CuSO₄·5H₂OCuO NanoparticlesCellular biomolecules in the cell-free extract reduced copper ions to form nanoparticles. wikipedia.org
Ulva lactuca (Seaweed) ExtractCuSO₄Cu NanoparticlesAqueous extract successfully synthesized nanoparticles, confirmed by UV-Vis spectrophotometry. google.comresearchgate.net
Antarctic Bacterial StrainsNot specifiedCuO NanoparticlesAn eco-friendly route using newly isolated Antarctic bacteria, with capping proteins stabilizing the NPs. sulphuric-acid.com

Precursor Design and Influences on this compound Synthesis

The characteristics of the final this compound product, including its purity, crystallinity, and morphology, are heavily dependent on the choice of precursors and additives used during synthesis.

The anion of the copper(II) salt precursor plays a significant role in the precipitation process and the nature of the resulting solid phase. Different salts can lead to the formation of not only this compound but also various basic copper salts.

Copper(II) Sulfate (CuSO₄): This is a commonly used precursor for the synthesis of this compound via precipitation with a base like sodium hydroxide. wikipedia.org The reaction is a straightforward double displacement. muids.press However, depending on the conditions, particularly pH, basic copper sulfates like brochantite (CuSO₄·3Cu(OH)₂) or antlerite (CuSO₄·2Cu(OH)₂) can form as intermediate or final products. rsc.org

Copper(II) Nitrate (Cu(NO₃)₂): Similar to the sulfate salt, copper nitrate is frequently used. The synthesis can sometimes lead to the formation of basic copper nitrate (Cu₂(OH)₃NO₃), especially under conditions of forced hydrolysis of urea where the pH rises slowly. rsc.orgrsc.org

Copper(II) Chloride (CuCl₂): The use of copper chloride can result in the precipitation of basic copper salts such as cupric oxychloride (CuCl₂·3Cu(OH)₂). google.com

Copper(II) Acetate (Cu(CH₃COO)₂): This precursor can be used to synthesize copper hydroxide acetate (Cu₂(OH)₃(OCOCH₃)). psu.eduresearchgate.net The reaction conditions, such as pH and temperature, determine the final composition and morphology of the layered hydroxide salt. researchgate.net

The choice of precursor can also influence the morphology of the resulting nanoparticles. For example, in the synthesis of CuO nanoparticles, using copper sulfate as a precursor resulted in smaller, more regularly shaped particles compared to those synthesized from copper acetate under identical conditions. researchgate.net

Basic copper(II) salts are not merely byproducts but can be specifically synthesized or act as important intermediates in the formation of other copper compounds. These layered materials can serve as precursors for obtaining cupric oxide or pure this compound.

Copper Hydroxide Nitrate (Cu₂(OH)₃NO₃): This basic salt, also known as gerhardtite, can be synthesized through various methods, including plasma electrolysis of a Cu(NO₃)₂ solution or by direct reaction of copper nitrate and sodium hydroxide. semanticscholar.orgresearchgate.net It often forms as micro-sheets or other complex morphologies. researchgate.net These basic salts can be converted to this compound by rinsing and adding a base. google.com

Copper Hydroxide Acetate (Cu₂(OH)₃(OCOCH₃)): This compound can be prepared by titrating a copper acetate solution with NaOH to a specific pH (e.g., 6.5) and aging the solution. psu.eduresearchgate.net It forms layered crystal structures, the morphology of which (e.g., discoid vs. rectangular crystals) can be influenced by the precise synthesis conditions. psu.eduresearchgate.net These layered copper hydroxide salts are noted for their potential as precursor materials due to their high surface area and the accessibility of ion species within their structure. researchgate.net

Additives and surfactants are widely used to direct the growth and control the morphology of crystalline materials, including this compound. They function by selectively adsorbing onto specific crystal facets, which alters the relative growth rates of different faces and prevents particle aggregation. acs.orgresearchgate.net

The choice of surfactant and its concentration are critical parameters. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC), anionic surfactants like sodium dodecyl sulfate (SDS), and non-ionic polymers like polyvinylpyrrolidone (PVP) have been employed in the synthesis of copper-based nanostructures. acs.orgresearchgate.netresearchgate.net

Mechanism: Surfactant molecules can form micelles in solution. Nanoparticle nucleation and growth can occur within or on the surface of these micelles, which act as micro-reactors, constraining the size and influencing the shape of the resulting particles. researchgate.net The adsorption of surfactant molecules on the nanoparticle surface provides steric or electrostatic stabilization, preventing uncontrolled growth and agglomeration. acs.org

Morphological Control: By varying the surfactant type and concentration, it is possible to tune the morphology of the final product. For example, in the synthesis of copper nanostructures, the concentration of CTAB could be adjusted to produce either nanoparticles or nanorods. researchgate.net Similarly, the use of Triton X-100 and polyvinyl alcohol (PVA) in the synthesis of CuO thin films resulted in different surface morphologies. nih.gov The size of nanocages and the length of their branches in copper hydroxide synthesis have been controlled by adjusting the temperature and the ratio of surfactant used. acs.org

Additive/SurfactantPrecursor SystemEffect on MorphologyReference
Cetyltrimethylammonium chloride (CTAC)Cu-Cr solutionFormation of sphere-like nanoparticles. researchgate.net
Polyvinylpyrrolidone (PVP)Cu²⁺ solutionAdsorption on specific crystal planes leads to equiaxial growth and spherical nanoparticles. acs.org
Triton X-100 / Polyvinyl alcohol (PVA)Chemical bath deposition for CuOProduced different and distinct surface morphologies for CuO thin films. nih.gov

Control of Reaction Parameters and Their Impact on this compound Crystalline Form

The pH of the reaction solution is arguably the most critical parameter in the synthesis of this compound. It directly governs the solubility of copper(II) ions, the supersaturation of the solution, and the specific copper-hydroxy species that are stable, thereby controlling the nucleation and growth of the crystalline phase.

The solubility of this compound is highly pH-dependent. At low pH, copper exists as the soluble Cu²⁺ ion. As the pH increases through the addition of a base (e.g., NaOH), the concentration of hydroxide ions (OH⁻) rises, leading to the precipitation of Cu(OH)₂ once its solubility product (Ksp) is exceeded. pressbooks.pubquora.com The reaction is:

Cu²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s)

The point of minimum solubility for this compound, and thus the optimal pH for precipitation, is typically in the range of 8.1 to 10.3. sulphuric-acid.comwaterspecialists.biz At very high pH levels (above pH 10), the solubility of this compound begins to increase again due to the formation of the soluble tetrahydroxycuprate(II) complex ion, [Cu(OH)₄]²⁻. sulphuric-acid.comresearchgate.net This amphoteric nature means that precise pH control is essential for maximizing the yield of the precipitate. waterspecialists.biz

The pH also influences which solid phase is formed. At intermediate pH values, particularly when certain anions are present, basic copper salts may precipitate instead of or alongside pure this compound. For example, the formation of basic copper salts like CuSO₄·3Cu(OH)₂ has been observed to begin at a pH of about 3.5 and be complete around pH 7. google.com The evolution of different precursor species such as Cu₂(OH)₃NO₃, Cu(OH)₂, and [Cu(OH)₄]²⁻ is determined by the pH, which in turn controls the crystallization of the final product. rsc.org

Precise control over the pH of the solution, along with temperature, allows for the tuning of the morphology and chemical composition of the resulting nanostructures, enabling the synthesis of forms ranging from 1D nanowires to 2D nanoplatelets and 3D nanocrystals. list.lu

Temperature and Pressure Effects on Crystal Growth

The synthesis of this compound is notably sensitive to temperature, which plays a critical role in determining the final product's phase purity and crystallinity. Lower temperatures are generally favorable for the formation of pure, crystalline this compound. For instance, the synthesis of cuprous hydroxide, a related copper hydroxide species, has been shown to yield a yellow precipitate at temperatures below 60°C, while at temperatures above 60°C, the reddish cuprous oxide is formed. skb.com Similarly, in the synthesis of this compound gels, temperature is a crucial factor for the stability of the gel form. Gels synthesized at approximately 10°C remain stable for about a month, whereas those prepared at ambient temperature (~25°C) are only stable for about two days. iaea.org

Research has shown that pure Cu(OH)₂ can be obtained after aging at temperatures below 20°C. However, as the temperature is increased to 30°C, copper oxide (CuO) begins to appear, and by 40°C, CuO becomes the sole crystalline phase. researchgate.net This indicates that higher temperatures promote the dehydration of this compound to form the more stable copper oxide. The crystalline size of related copper hydroxide particles has been observed to increase slightly with temperature, for example from approximately 85 Å to 105 Å as temperature is increased. skb.com

The influence of pressure on the crystal growth of this compound is less specifically documented in readily available literature. However, general principles of crystal growth suggest that pressure can influence the process by altering the thermodynamic driving forces for solidification. aps.org In a closed system where a liquid expands upon solidification, an increasing pressure can counteract the growth by lowering the coexistence temperature and the effective supercooling. aps.org This can, in turn, affect the kinetics of crystal growth and potentially the morphology of the resulting crystals. While these are general principles, their specific impact on this compound crystallization requires more targeted investigation.

The following table summarizes the effect of temperature on the synthesis of copper hydroxides:

TemperatureObservationResulting Compound
< 20°CAging of precursor solutionsPure Cu(OH)₂ researchgate.net
30°CAppearance of a secondary phaseCu(OH)₂ and CuO researchgate.net
40°CComplete conversion to the oxideCuO researchgate.net
< 60°CElectrolysis between copper electrodes in NaCl solutionCuprous Hydroxide (yellow precipitate) skb.com
> 60°CElectrolysis between copper electrodes in NaCl solutionCuprous Oxide (red precipitate) skb.com

Reaction Time and Aging Effects on this compound Morphology

The duration of the reaction and subsequent aging period are critical parameters that significantly influence the morphology and dimensions of this compound nanostructures. By carefully controlling these factors, it is possible to tailor the size and shape of the resulting crystals.

Studies have demonstrated that the length of this compound nanostrands can be significantly increased with longer aging times. For instance, in a synthesis starting from a copper nitrate solution, initially formed small particles of 2-6 nm can grow into long nanostrands. researchgate.net After an aging period of a few days, these nanostrands can reach lengths of several tens of micrometers, resulting in a very high aspect ratio. researchgate.net This indicates that with extended aging, smaller particles or nuclei aggregate and reorganize into more defined and elongated structures.

The concentration of reactants in conjunction with aging time also plays a role in determining the final morphology. In one study, the synthesis of Cu(OH)₂ nanowires in a reverse micelle system showed that the dimensions of the nanowires were dependent on both the reactant concentration and the aging time. researchgate.net The resulting nanowires had diameters ranging from 33 nm to 46 nm and lengths from 400 nm to 2000 nm. researchgate.net

The evolution of morphology with reaction time has been systematically observed in the synthesis of related copper oxide nanostructures, which are often formed via a this compound precursor. For example, in a chemical bath deposition method, changing the reaction time from 30 to 120 minutes led to the formation of different nanostructures, including nanoneedles, nanotubes, and microflowers. researchgate.net This highlights the dynamic nature of the growth process, where the initial structures formed can undergo significant transformation over time.

The following table illustrates the effect of aging time on the dimensions of this compound nanostructures:

Aging TimeInitial Particle SizeFinal NanostructureFinal Dimensions
A few days2-6 nmNanostrandsLength: several tens of micrometers researchgate.net

Ultrasonic and Mechanical Agitation Effects on Synthesis

Ultrasonic and mechanical agitation are physical methods that can be employed during the synthesis of this compound to influence the reaction kinetics and the properties of the final product. These techniques can enhance mass transfer, promote nucleation, and affect the morphology of the resulting crystals.

Ultrasonication, through the phenomenon of acoustic cavitation, can create localized hot spots with high temperatures and pressures, as well as generate powerful microjets and shockwaves. mdpi.commdpi.com These effects can lead to a more homogeneous reaction mixture, break down agglomerates, and increase the surface area of reactants, thereby accelerating the reaction rate. researchgate.net In the context of leaching copper from its ores, a process that can involve the formation and dissolution of copper hydroxides, ultrasound has been shown to enhance the leaching rate and shorten the reaction time. mdpi.com The application of ultrasound can reduce the apparent activation energy of the dissolution process, indicating that it lowers the potential barrier for the reaction to occur. researchgate.net

The following table summarizes the effects of ultrasonic and mechanical agitation on chemical processes relevant to this compound synthesis:

TechniquePrimary EffectOutcome in a Relevant Process (e.g., Leaching)
Ultrasonication Acoustic cavitation, microjets, localized high temperature and pressure. mdpi.commdpi.comEnhanced leaching rate, shortened reaction time, reduced activation energy. mdpi.comresearchgate.net
Mechanical Agitation Improved convection and mass transfer. mdpi.comMore uniform product, prevention of agglomeration.
Combined Ultrasound and Mechanical Agitation Synergistic effect of macro- and micro-mixing. mdpi.comHighly efficient reaction and separation. mdpi.com

Directed Crystal Growth Mechanisms of this compound

Oriented Attachment Growth Modes

Oriented attachment is a non-classical crystallization mechanism where adjacent nanocrystals self-assemble by aligning their crystallographic orientations and then coalesce at a planar interface, leading to the formation of a larger single crystal. acs.orgrsc.orgnih.gov This growth mode is particularly significant in the formation of anisotropic nanostructures of this compound, such as nanowires and nanorods.

The process of oriented attachment in the synthesis of this compound nanowires can be understood as a multi-step process. It often begins with the formation of primary nanoparticles through hydrolysis and condensation reactions. acs.org These nanoparticles then undergo a facet-specific alignment and fusion process, leading to the longitudinal growth of nanoarrays and the formation of single-crystal nanowires. acs.org Time-dependent studies using high-resolution transmission electron microscopy (HR-TEM) have provided direct evidence for this mechanism, showing the gradual fusion of smaller nanocrystals into longer one-dimensional structures. acs.orgrsc.org

The driving force for oriented attachment is the reduction of the total surface energy of the system as high-energy crystal facets are eliminated upon coalescence. rsc.org In the case of this compound, the directional aggregative crystal growth can occur along specific crystallographic facets, such as the acs.org or researchgate.net direction, leading to the elongation of the nanostructures. acs.orgrsc.org The kinetics of this growth can be modeled, with studies showing sigmoidal growth behavior that can be described by specific kinetic models. acs.org

The following table provides a summary of the key aspects of oriented attachment in this compound synthesis:

Stage of Oriented AttachmentDescription
Nucleation and Primary Particle Formation Base-catalyzed hydrolysis leads to the formation of initial Cu(OH)₂ nanocrystals. acs.org
Self-Assembly and Alignment Nanocrystals align along specific crystallographic facets. acs.org
Coalescence and Fusion Aligned nanocrystals fuse together, eliminating the interface and forming a larger single crystal. acs.orgrsc.org
Anisotropic Growth The process continues, leading to the elongation of the nanostructure in a specific direction (e.g., nanowire formation). acs.org

Self-Assembly Processes in this compound Nanostructure Formation

Self-assembly is a process in which individual components spontaneously organize into ordered structures without external guidance. In the context of this compound, self-assembly of nanocrystals is a key mechanism for the formation of complex, hierarchical nanostructures. rsc.orgsemanticscholar.org This process is often driven by the minimization of the system's free energy. nih.gov

The self-assembly of this compound can be directed by various interactions, including van der Waals forces, electrostatic interactions, and the tendency to reduce surface energy through oriented attachment. researchgate.net For example, in a sol-gel synthesis, Cu(OH)₂ nanocrystals can exhibit aggregative self-assembly guided by the oriented attachment crystal growth process to form ultrathin nanowires. rsc.org This self-assembly can be observed through techniques like transmission electron microscopy, which can provide real-time imaging of the process. rsc.org

The morphology of the final self-assembled structure can be influenced by the synthesis conditions. For example, the formation of Cu(OH)₂ nanoribbons has been achieved through a coordination self-assembly process in solution. semanticscholar.org In other instances, hydrated nanoparticles of copper-containing precursors can reorganize to form urchin-like structures composed of dense nanorods, with electrostatic forces being responsible for the initial aggregation of the nanoparticles. researchgate.net

The following table outlines different self-assembled nanostructures of this compound and the proposed mechanisms:

NanostructureProposed Self-Assembly MechanismReference
Ultrathin Nanowires Aggregative self-assembly of nanocrystals guided by oriented attachment. rsc.org
Nanoribbons Coordination self-assembly in solution. semanticscholar.org
Urchin-like Structures Reorganization of aggregated hydrated nanoparticles driven by electrostatic forces. researchgate.net

Mechanisms of Anisotropic Crystal Growth in this compound Systems

Anisotropic crystal growth refers to the non-uniform growth rates of different crystallographic faces of a crystal, leading to the formation of non-spherical shapes such as rods, wires, and plates. researchgate.netacs.orgcityu.edu.hk In this compound systems, controlling the anisotropic growth is crucial for synthesizing one-dimensional and two-dimensional nanostructures with desired properties.

The mechanism of anisotropic growth is often related to the selective adsorption of certain species, such as ions or surfactant molecules, onto specific crystal facets. acs.org This adsorption can inhibit the growth of these facets, allowing other facets to grow at a faster rate. For example, in the growth of copper nanorods, it has been shown that chloride ions can preferentially adsorb onto the (100) surfaces of copper, promoting faster growth along the nih.gov direction and leading to the formation of rod-shaped particles. acs.org While this example is for metallic copper, similar principles of selective facet passivation can apply to the growth of this compound crystals from solution.

The intrinsic crystal structure of this compound, which is orthorhombic, also contributes to its tendency for anisotropic growth. The different surface energies of the various crystallographic planes can lead to different growth rates. The growth conditions, such as precursor concentration, temperature, and the presence of additives, can all influence the relative growth rates of different facets, thereby controlling the final morphology of the this compound crystals.

The following table summarizes factors influencing anisotropic crystal growth in systems that can be analogous to this compound:

Influencing FactorMechanismResulting Morphology
Selective Adsorption of Ions/Molecules Passivation of specific crystal facets, leading to differential growth rates. acs.orgRods, wires, plates.
Intrinsic Crystal Structure Different surface energies of crystallographic planes.Elongated or flattened crystals.
Synthesis Conditions (e.g., temperature, concentration) Alteration of the thermodynamic and kinetic driving forces for growth on different facets.Varied anisotropic shapes.

Advanced Structural and Morphological Characterization of Cupric Hydroxide

Spectroscopic and Diffraction Techniques for Cupric Hydroxide (B78521) Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of cupric hydroxide. The analysis of diffraction patterns reveals that Cu(OH)₂ typically crystallizes in an orthorhombic system. iaea.orgmaterialsproject.org The sharp peaks observed in the XRD patterns of synthesized Cu(OH)₂ indicate good crystallinity and a high-purity phase. researchgate.net

Studies have identified the space group as non-centrosymmetric, Cmc2₁, which is a more accurate description than the previously considered centrosymmetric Cmcm group. iaea.orgresearchgate.net This distinction is significant as it defines the copper coordination environment as a square pyramidal or a strongly distorted (4+1+1) octahedral arrangement, rather than a simple (4+2) octahedron. iaea.org The lattice parameters for the orthorhombic structure have been determined to be approximately a = 2.9471 Å, b = 10.593 Å, and c = 5.2564 Å. iaea.org

The diffraction peaks corresponding to specific crystallographic planes are consistently identified in various studies, confirming the orthorhombic structure of Cu(OH)₂. researchgate.netresearchgate.netresearchgate.net For instance, typical XRD patterns show distinct peaks that can be indexed to the standard diffraction data for this compound (JCPDS file No. 13-420 and 01-080-0656). researchgate.netresearchgate.net

Table 1: Crystallographic Data for this compound from XRD Analysis
ParameterValueReference
Crystal SystemOrthorhombic iaea.orgmaterialsproject.org
Space GroupCmc2₁ (non-centrosymmetric) iaea.orgmaterialsproject.org
Lattice Constant (a)~2.95 Å iaea.orgnanobe.org
Lattice Constant (b)~10.59 Å iaea.orgresearchgate.net
Lattice Constant (c)~5.26 Å iaea.orgresearchgate.net

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), complements XRD by providing crystallographic information from localized, nano-scale regions of a material. SAED patterns of Cu(OH)₂ nanostructures confirm their crystalline nature and orthorhombic phase. researchgate.net Time-dependent SAED studies on colloidal Cu(OH)₂ nanocrystals show a gradual evolution from a few diffraction dots to more pronounced ring patterns, indicating progressive crystal growth and increased crystallinity over time. researchgate.net The diffraction patterns can be indexed to the primary diffraction planes of orthorhombic Cu(OH)₂, such as electrochemsci.org, nih.gov, researchgate.net, researchgate.net, researchgate.net, and rsc.org, further corroborating the findings from XRD analysis. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the chemical bonds and functional groups present in this compound. The FTIR spectrum of Cu(OH)₂ is characterized by distinct absorption bands corresponding to the vibrations of its constituent atoms.

A prominent feature is the presence of strong peaks in the region of 3300-3600 cm⁻¹, which are attributed to the stretching vibrations of the hydroxyl (O-H) groups. nanobe.orgresearchgate.net Specifically, a sharp peak around 3570 cm⁻¹ corresponds to free O-H stretching, while broader bands at lower wavenumbers (e.g., ~3487 cm⁻¹ and ~3389 cm⁻¹) are due to hydrogen-bonded O-H groups. researchgate.netksu.edu.saresearchgate.net A peak observed near 1670 cm⁻¹ is assigned to the bending mode of hydroxyl groups from water molecules. nanobe.orgresearchgate.net

The vibrations involving the copper atom are found at lower frequencies. Bands in the range of 600-1400 cm⁻¹ are typically assigned to Cu-O-H bending and vibrational modes. researchgate.netksu.edu.sasci-hub.box For example, a peak around 1367 cm⁻¹ is indicative of the Cu-OH bond. researchgate.net The vibrational modes of Cu-O bonds appear at even lower wavenumbers, typically below 650 cm⁻¹, with characteristic peaks observed around 420 cm⁻¹ and 465 cm⁻¹. researchgate.netsci-hub.box

Table 2: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)AssignmentReference
~3570Free O-H stretching researchgate.netksu.edu.sa
~3487, ~3389Hydrogen-bonded O-H stretching researchgate.netresearchgate.net
~1670H-O-H bending (water) nanobe.orgresearchgate.net
~1367Cu-OH bending researchgate.net
~881Cu-OH vibrations researchgate.netksu.edu.sa
~420, ~465Cu-O stretching/vibrational modes researchgate.netsci-hub.box

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the vibrations of non-polar bonds and can be used to study phase transitions. semanticscholar.org For this compound, Raman spectra can help confirm the presence of specific vibrational modes. While detailed Raman studies focusing solely on pure Cu(OH)₂ are less common than FTIR, the technique has been used to identify Cu(OH)₂ as a component in corrosion products and composite materials. researchgate.netresearchgate.net

In studies of copper corrosion, peaks attributable to Cu(OH)₂ have been identified, distinguishing it from various copper oxides and other corrosion products. researchgate.net In situ Raman spectroscopy during electrochemical processes has shown the appearance of a peak around 603 cm⁻¹ at certain potentials, which has been linked to the Cu-O stretching vibration of a Cu(III) oxide species formed from the oxidation of materials like Cu(OH)₂. xpsfitting.comxpsfitting.com The stretching frequency, ν(Cu-O), for a [CuOH]²⁺ core has been determined to be around 630 cm⁻¹ using resonance Raman spectroscopy. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present. For this compound, XPS is used to confirm the presence of Cu and O and to verify that copper is in the +2 oxidation state (Cu²⁺).

The Cu 2p spectrum of Cu(OH)₂ is a key diagnostic region. It exhibits two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, located at binding energies of approximately 934-935 eV and 954-955 eV, respectively. researchgate.net A defining feature of the Cu²⁺ state is the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 943 eV and 963 eV) relative to the main peaks. researchgate.netresearchgate.net The presence and intensity of these satellites are unambiguous indicators of the Cu(II) state.

The O 1s spectrum typically shows a primary peak around 531-532 eV, which is attributed to the oxygen in the hydroxide (-OH) groups. researchgate.net It is important to note that Cu(OH)₂ can be susceptible to reduction to Cu(I) species (like Cu₂O) under the X-ray beam during analysis. researchgate.net This potential for X-ray induced degradation can be mitigated by cooling the sample or minimizing the analysis time.

Table 3: Typical XPS Binding Energies for this compound
Spectral RegionPeakApproximate Binding Energy (eV)AssignmentReference
Cu 2pCu 2p₃/₂933.9 - 934.1Main peak for Cu²⁺ researchgate.netresearchgate.net
Satellite~943.4Shake-up satellite for Cu²⁺ researchgate.netresearchgate.net
Cu 2p₁/₂954.7Main peak for Cu²⁺ researchgate.net
Satellite~963.1Shake-up satellite for Cu²⁺ researchgate.net
O 1sO 1s~531.0Oxygen in hydroxide (-OH) researchgate.net

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of materials by measuring their absorption of light in the ultraviolet and visible regions. For semiconductor materials like this compound, this technique is particularly useful for determining the optical band gap energy (Eg).

The UV-Vis absorption spectrum of Cu(OH)₂ nanoparticles typically shows a broad absorption in the UV region. The band gap energy can be estimated from the absorption data using a Tauc plot, which relates the absorption coefficient to the photon energy. Based on this analysis, the direct band gap energy for this compound nanoparticles has been reported to be in the range of 2.9 to 3.0 eV. This value is indicative of a wide-bandgap semiconductor material.

Atomic Absorption Spectroscopy (AAS) for Elemental Composition

Atomic Absorption Spectroscopy (AAS) is a highly sensitive analytical technique used to determine the elemental composition of a sample. azom.com In the context of this compound, AAS is primarily employed to confirm the concentration of copper. The method relies on the principle that atoms absorb light at specific wavelengths. thermofisher.com For copper analysis, a sample containing this compound is typically digested and atomized, often using a flame or a graphite (B72142) furnace. azom.comlibretexts.org

During analysis, a hollow-cathode lamp containing copper emits light at a characteristic wavelength, which is passed through the atomized sample. azom.com The copper atoms in the sample absorb a portion of this light, and the amount of absorption is directly proportional to the concentration of copper in the sample. nanobe.orgresearchgate.net This relationship allows for precise quantification. Studies have shown a linear relationship between absorbance and concentration for this compound nanoparticles, confirming a proper distribution of the compound in the analyzed medium. nanobe.orgresearchgate.net

Key instrumental parameters are carefully selected to ensure optimal sensitivity for copper detection. libretexts.org

Table 1: Typical Instrumental Parameters for Copper Analysis by Flame AAS

Parameter Value Reference
Wavelength 324.7 nm - 324.8 nm libretexts.orgoiv.int
Lamp Copper hollow-cathode lamp oiv.int
Flame Air-acetylene libretexts.orgoiv.int
Slit Width 0.5 nm oiv.int

Microscopic and Imaging for this compound Morphology and Nanostructure Analysis

Microscopy techniques are indispensable for visualizing the morphology and structure of this compound from the microscale down to the atomic level.

Scanning Electron Microscopy (SEM) is a powerful tool for analyzing the surface topography and morphology of this compound. frontiersin.org The technique provides high-resolution images that reveal particle shape, size, and aggregation state. nanobe.orgresearchgate.net SEM studies have identified a variety of morphologies for this compound, heavily dependent on the synthesis method.

Commonly observed morphologies include well-crystallized, plate-like structures. nanobe.orgresearchgate.net In some preparations, these plates are observed to form agglomerates. nanobe.orgresearchgate.net Other synthesis routes can produce different shapes. For instance, related copper-hydroxy salts have been shown to form plate-like particles with an average size of 1-2 µm. researchgate.net The versatility in morphology is a key area of research, as the particle shape can influence the material's properties.

Table 2: Examples of this compound and Related Morphologies Observed by SEM

Observed Morphology Description Reference(s)
Plate-like Particles Well-crystallized plates, sometimes distributed with agglomeration. nanobe.orgresearchgate.net
Microstructures Structures measuring approximately 1–2 μm in length and 100-200 nm in width/thickness have been observed in related copper oxides. acs.org

Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution TEM (HRTEM), offer unparalleled insight into the internal structure of this compound nanostructures. nih.gov Unlike SEM, which images the surface, TEM uses an electron beam that passes through an ultra-thin sample to create an image, revealing details about crystallinity, defects, and morphology. youtube.com

TEM analysis has been used to confirm the shape and dimensions of this compound nanostructures, such as nanorods. mdpi.com HRTEM pushes the resolution further, making it possible to visualize the material at the atomic level. youtube.com This technique can resolve the atomic lattice of a crystal, allowing for the direct measurement of interplanar spacing. youtube.com These measurements are crucial for identifying the crystal structure and confirming the phase of the this compound. HRTEM can also identify crystalline defects like dislocations and stacking faults, which can significantly impact the material's chemical and physical properties. youtube.comyoutube.com

To move beyond qualitative descriptions, quantitative methods have been developed to analyze the morphology of nanomaterials. For this compound, a morphological index (MI) can be calculated from X-ray diffraction (XRD) data. researchgate.net This index provides a quantitative measure related to the shape and size of the crystallites.

The MI is calculated using the full width at half maximum (FWHM) values from the XRD peaks with the following equation:

MI = FWHMh / (FWHMh + FWHMp)

Where FWHMh is the highest FWHM value among the observed peaks, and FWHMp is the FWHM of a specific peak for which the index is being calculated. researchgate.net Research has indicated a direct relationship between the morphological index and the particle size of this compound nanoparticles, where a higher MI corresponds to a larger particle size. researchgate.net This quantitative approach allows for a more precise correlation between synthesis parameters and the resulting nanostructure morphology.

Nanoscale Features and Dimensionality of this compound

The synthesis of this compound with controlled nanoscale features is an active area of research, as dimensionality plays a key role in its performance in various applications.

This compound can be synthesized in a variety of nanoscale morphologies, including nanoparticles, nanorods, nanowires, and nanoplatelets. electrochemsci.orglist.lu The specific morphology and size distribution are highly dependent on the synthesis conditions, such as precursor concentrations, temperature, and pH. list.luresearchgate.net

Electrochemical synthesis methods have been used to produce this compound nanoparticles with an average particle size of around 10.5 nm. electrochemsci.org Chemical co-precipitation is another common method, which has been used to create plate-like nanoparticles with an average size of approximately 33.4 nm. nanobe.orgresearchgate.net More elongated, one-dimensional (1D) structures have also been reported. For example, this compound nanorods have been synthesized with diameters in the range of 10–16 nm and lengths from 125–380 nm. mdpi.com The ability to control the synthesis to produce these varied dimensionalities, from quasi-0D nanoparticles to 1D nanorods and 2D nanoplatelets, is critical for tuning the material's properties. list.lu

Table 3: Size Distribution of Various this compound Nanostructures

Nanostructure Morphology Synthesis Method Average Size / Dimensions Reference(s)
Nanoparticles Electrosynthesis 10.5 nm electrochemsci.org
Plate-like Nanoparticles Chemical Co-precipitation 33.4 nm nanobe.orgresearchgate.net
Nanorods Not specified Diameter: 10–16 nm; Length: 125–380 nm mdpi.com

Nanowire and Nanostrand Formation and Aspect Ratios

The formation of one-dimensional (1D) this compound nanostructures, such as nanowires and nanostrands, is a subject of significant research interest due to their unique properties and potential applications. These structures are typically synthesized through controlled precipitation methods in aqueous solutions. acs.org The growth mechanism often involves the self-assembly of smaller nanocrystals. rsc.orgresearchgate.net

One common synthesis strategy involves the controlled precipitation of cupric ions (Cu²⁺) in the presence of ammonia (B1221849) (NH₃) and a hydroxide source like sodium hydroxide (NaOH) under specific pH conditions. acs.org In this process, a transient deep-blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, is formed, which then transforms into Cu(OH)₂ nanowires. acs.org The layered molecular structure of this compound is believed to facilitate this one-dimensional growth. researchgate.net

Another approach involves controlling the pH of an aqueous copper nitrate (B79036) solution with weak bases. This method has been shown to produce extremely narrow nanostrands with diameters as small as 2.5 nm. researchgate.net The growth in this case is a slow process, starting from initially formed small particles and is highly sensitive to the pH and the type of weak base used. researchgate.net The length of these nanostrands can reach several tens of micrometers after a few days of aging, resulting in exceptionally high aspect ratios. researchgate.net

The dimensions and aspect ratios of these nanostructures can be tailored by controlling the synthesis conditions. For instance, a facile sol-gel approach has been developed to produce ultrathin Cu(OH)₂ nanowires with an average length of 675 ± 4 nm and a diameter of 6 ± 2 nm through a process of base-catalyzed hydrolysis followed by directed self-assembly and oriented attachment of nanocrystals. rsc.org A green synthesis method using Pistachio leaf extract has also been reported to produce nanowires with an average diameter of about 10 nm and lengths up to 500 nm. researchgate.netscispace.com

The following table summarizes the dimensions and aspect ratios of this compound nanowires and nanostrands obtained through various synthesis methods as reported in the literature.

Synthesis MethodPrecursorsResulting NanostructureAverage Diameter (nm)Average LengthAspect Ratio
Controlled PrecipitationCu²⁺(aq), NH₃(aq), NaOH(aq)Nanowires~551 µm~18
pH Control with Weak BasesCopper Nitrate, Weak BasesNanostrands2.5Several tens of micrometers>10,000
Sol-Gel with Oriented AttachmentNot SpecifiedNanowires6 ± 2675 ± 4 nm~113
Green SynthesisCopper Chloride Dihydrate, NaOH, Pistachio Leaf ExtractNanowires~10Up to 500 nm~50

This table is interactive. Users can sort the columns to compare different synthesis outcomes.

The aspect ratio, which is the ratio of length to diameter, is a critical parameter for many applications. As seen in the table, it can vary significantly, from moderate values around 18 to extremely high values exceeding 10,000. researchgate.netnih.gov The ability to control these dimensions is crucial for harnessing the unique properties of these one-dimensional nanomaterials.

Thin Film Structures and Their Microstructure

This compound often serves as a precursor material for the fabrication of copper oxide (CuO) thin films, which have applications in various electronic and optoelectronic devices. mdpi.comscirp.org The microstructure of these resulting films is highly dependent on the deposition technique and subsequent processing conditions, such as annealing temperature.

Common methods for depositing thin films from this compound or other copper precursors include spray pyrolysis, spin coating, and vacuum evaporation followed by oxidation. mdpi.comscirp.orgresearchgate.net The microstructure of the films is typically characterized by techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM). mdpi.comscirp.org

XRD analysis reveals the crystalline structure and preferred orientation of the grains within the film. For instance, CuO thin films derived from copper precursors often exhibit a monoclinic crystal structure. scirp.orgresearchgate.net The annealing temperature plays a crucial role in the phase formation; at lower temperatures, a mixture of copper and cuprous oxide (Cu₂O) may be present, while pure CuO is typically obtained at higher temperatures (above 350 °C). researchgate.net

SEM and AFM are used to visualize the surface morphology, including grain size, shape, and surface roughness. mdpi.comusf.edu An increase in substrate temperature during deposition or post-deposition annealing generally leads to an increase in grain size. mdpi.comusf.edu The surface of these films can consist of nanostructured oxides with a uniform size distribution, for example, in the range of 60–80 nm. researchgate.net The morphology can range from well-defined grains to more complex, aggregated structures. mdpi.com

The following table provides an overview of the microstructural characteristics of copper oxide thin films produced by various methods, often involving a this compound intermediate or a direct conversion from a copper salt.

Deposition TechniquePrecursor/Starting MaterialResulting FilmKey Microstructural Features
Pulsating Spray PyrolysisNot SpecifiedCuOSingle-phase, high surface roughness, grain size increases with substrate temperature.
Spin CoatingCopper Acetate (B1210297)CuONanocrystalline with a monoclinic crystal structure, oriented along the (111) plane.
Vacuum Evaporation and OxidationCopperCuO and Cu₂OPhase composition depends on oxidation temperature; pure CuO formed above 350 °C.
Chemical Solution DepositionCopper NitrateCu₂ONanostructured oxides with uniform grain size distribution (60-80 nm).

This table is interactive. Users can sort the columns to explore the characteristics of thin films produced by different methods.

The microstructure, including factors like grain boundaries and surface roughness, significantly influences the electrical and optical properties of the thin films. mdpi.com For example, the optical band gap of copper oxide films can be tuned by controlling the deposition parameters. scirp.org Understanding and controlling the microstructure are therefore essential for tailoring the performance of these films for specific applications.

Phase Transformations and Thermal Decomposition Kinetics of Cupric Hydroxide

Thermal Decomposition Pathways of Cupric Hydroxide (B78521) to Copper Oxides

The thermal decomposition of cupric hydroxide (Cu(OH)₂) is a primary route for the synthesis of copper(II) oxide (CuO) nanoparticles. researchgate.netacs.org This process, represented by the general reaction Cu(OH)₂(s) → CuO(s) + H₂O(g), occurs as a single-stage endothermic reaction at temperatures in the range of 145–160°C. researchgate.netresearchgate.netbrainly.in The transformation involves the cleavage of one OH group and a proton from an adjacent OH group, followed by the displacement of copper and oxygen atoms to form the CuO structure. researchgate.net This results in a rearrangement of the copper's local symmetry as the crystal structure changes from the orthorhombic lattice of Cu(OH)₂ to the monoclinic lattice of CuO. researchgate.net

Kinetics and Mechanistic Studies of Cu(OH)₂ to CuO Conversion

The conversion is best described by a model that comprises three distinct stages:

An induction period (IP). researchgate.net

A surface reaction (SR). researchgate.net

A phase boundary-controlled reaction (PBR). researchgate.net

Induction Period and Nucleation Phenomena During Decomposition

The thermal decomposition of this compound begins with a distinct induction period (IP). researchgate.netacs.org This initial phase is a crucial precursor to the main decomposition reaction, where no significant mass loss is observed. During this period, nucleation of the new CuO phase occurs on the surface of the Cu(OH)₂ particles.

The kinetic behavior of the IP can often be described as a zero-order process. researchgate.net The duration and characteristics of this induction period are sensitive to external conditions. For instance, the presence of atmospheric water vapor can have a catalytic effect on the nucleation process, influencing the onset of decomposition. akjournals.com The sigmoidal mass-loss behavior that follows the induction period is characteristic of reactions involving nucleation and the subsequent growth of these nuclei. acs.org

Surface Reaction and Phase Boundary-Controlled Mechanisms

The phase boundary-controlled reaction mechanism is temperature-dependent; higher temperatures accelerate the reaction rate by providing increased thermal energy, which promotes both mass transfer and surface reactions. researchgate.net As the reaction progresses, a boundary forms between the reactant (Cu(OH)₂) and the product (CuO). The rate of the conversion is then controlled by the progression of this boundary into the solid reactant particles. researchgate.net This phase is characterized by a steady reaction rate as the interface moves through the material.

Influence of Water Vapor Pressure on Decomposition Kinetics

The presence of water vapor in the reaction atmosphere has a significant retarding effect on the thermal decomposition kinetics of this compound. researchgate.netfigshare.com An increase in the partial pressure of water vapor (p(H₂O)) causes a systematic shift of the decomposition process to higher temperatures. researchgate.net This restraining effect is a common phenomenon in the thermal decomposition of inorganic solids where a gaseous product is evolved. figshare.com

This retardation is observed for both the induction period and the subsequent mass-loss process. researchgate.net The effect of water vapor on each distinct reaction step (induction, surface reaction, and phase boundary-controlled reaction) can be evaluated separately. figshare.com A universal kinetic description has been developed by incorporating an "accommodation function" into the fundamental kinetic equation for solid-state reactions, which accounts for the influence of the partial pressure of the product gas. figshare.com This allows for a comprehensive kinetic model that is valid over different temperatures and water vapor pressures. figshare.com

Thermal Gravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) is a key technique for studying the decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on the decomposition process.

TGA curves for Cu(OH)₂ typically show a distinct pattern. A significant and intense weight loss occurs up to approximately 150°C, corresponding to the main decomposition reaction where water is released. iaea.org This is often followed by a smaller, more gradual weight loss at slightly higher temperatures, between 150°C and 180°C. iaea.org Beyond this temperature, the mass remains stable, indicating the completion of the conversion to CuO. iaea.org The total observed weight loss of around 18% at approximately 185°C aligns with the theoretical loss for the conversion of Cu(OH)₂ to CuO. digitalfire.com

The following table summarizes typical data observed from a TGA curve for Cu(OH)₂ decomposition.

Temperature RangeObserved PhenomenonApproximate Weight Loss
< 150°CMain decomposition (Cu(OH)₂ → CuO + H₂O)~18-20%
150°C - 180°CSecondary, smaller mass lossMinor
> 180°CStable mass (CuO)None

Table 1: Summary of Thermogravimetric Analysis (TGA) data for this compound decomposition.

Solid-State Phase Transitions in this compound Systems

The conversion of this compound to copper(II) oxide in the solid state is a metastable process that can occur via thermal dehydration at relatively low temperatures (around 150°C or 423 K). researchgate.net This transformation is considered topotactic or pseudomorphic, meaning there are clear, defined crystallographic relationships between the axes of the parent Cu(OH)₂ crystal and the resulting CuO crystal. researchgate.net The process involves a rearrangement of the crystal structure from the orthorhombic Cu(OH)₂ to the monoclinic CuO, but it maintains a structural correspondence between the two phases. researchgate.netresearchgate.net

While this compound is the more common compound, theoretical studies have also explored the potential existence of a metastable solid form of cuprous hydroxide (CuOH). skb.com Experimental work has provided evidence for the existence of cuprous hydroxide, likely in a hydrated form (CuOH·H₂O), which can be synthesized through the reduction of Cu²⁺ ions. rsc.org This highlights the complexity of solid-state phases within copper-oxygen-hydrogen systems.

Polymorphic Transformations in Cu(OH)₂

This compound, Cu(OH)₂, is known to exist in different structural forms, or polymorphs, with the most common and naturally occurring form being the mineral spertiniite. wikipedia.orghandbookofmineralogy.org The crystal structure of spertiniite is orthorhombic. wikipedia.orgiaea.org While it was initially described with a centrosymmetric space group (Cmcm), further analysis of thermal displacement parameters indicated that the correct space group is the non-centrosymmetric Cmc2₁. iaea.orgsemanticscholar.org

The structure consists of a copper center with a square pyramidal or a strongly distorted octahedral coordination. iaea.orgwikipedia.org These copper-oxygen polyhedra form chains along the nih.gov direction by sharing equatorial edges. These chains then build corrugated layers perpendicular to the b-axis, which are interconnected through hydrogen bonds. iaea.org

Recent theoretical studies have explored the polymorphic phenomena of Cu(OH)₂ further. Using first-principles calculations and group theory, researchers investigated the potential for polymorphic ferroelectric phase transitions. researchgate.net This research identified a pathway for a non-polar to polar phase transition, from a hypothetical high-symmetry Cmcm phase to the experimentally observed polar Cmc2₁ phase. researchgate.netnih.gov The transformation is primarily driven by specific phonon modes within the centrosymmetric phase. researchgate.net The investigation also revealed the possible existence of two distinct polar structures that share the same Cmc2₁ space group but exhibit significantly different degrees of polarization. researchgate.net

Crystallographic Data for Spertiniite (Cu(OH)₂)
ParameterValueReference
Crystal SystemOrthorhombic wikipedia.orgiaea.org
Space GroupCmc2₁ (non-centrosymmetric) iaea.orgsemanticscholar.org
Lattice Parametersa = 2.9471 Å iaea.org
b = 10.593 Å
c = 5.2564 Å
Formula Units (Z)4 iaea.org
Coordination GeometrySquare pyramidal / Distorted octahedral iaea.orgwikipedia.org

Pressure-Induced Phase Transitions

There is a notable absence of direct experimental research on the pressure-induced phase transitions of this compound. High-pressure studies have been conducted on various other copper-containing compounds and metal hydroxides, but Cu(OH)₂ has not been a primary subject of such investigations. ucdavis.edumdpi.comresearchgate.netresearchgate.net

However, insights into the potential behavior of Cu(OH)₂ under high pressure can be drawn from related materials with similar structural features. For example, copper hydroxyfluoride (CuOHF) is a compound with a two-dimensional layered structure held together by hydrogen bonds, similar to this compound. A study on CuOHF revealed that it undergoes two significant pressure-induced structural phase transitions. The first is an isostructural transition occurring at 7.8 GPa, characterized by subtle changes in interlayer spacing. The second is a more dramatic dimensionality transition at 22.5 GPa, where the 2D layered structure transforms into a three-dimensional amorphous state. lemoyne.edu This suggests that other hydrogen-bonded layered hydroxides like Cu(OH)₂ might also exhibit complex structural responses to high pressure, including isostructural changes and amorphization, although this remains speculative without direct experimental evidence.

Formation of Intermediate Phases During Decomposition (e.g., copper hydroxynitrate, copper hydroxide acetate)

The direct thermal decomposition of pure this compound is a straightforward process that typically yields copper(II) oxide (CuO) and water without the formation of stable intermediate phases. wikipedia.orgresearchgate.net The reaction is generally represented as:

Cu(OH)₂ (s) → CuO (s) + H₂O (g)

However, intermediate hydroxy salts, such as copper hydroxynitrate and copper hydroxide acetate (B1210297), are relevant in the decomposition of the corresponding copper salts. These compounds feature layered structures derived from the hydroxide lattice, where some hydroxide ions are replaced by other anions.

Copper Hydroxynitrate

Basic copper nitrate (B79036), most accurately represented as copper hydroxynitrate (Cu₂(OH)₃NO₃), is a well-documented intermediate phase in the thermal decomposition of hydrated copper(II) nitrate (Cu(NO₃)₂·nH₂O). scielo.br The decomposition occurs in stages, where dehydration is followed by the formation of the basic nitrate, which then decomposes at higher temperatures to form CuO. scielo.brscielo.br The structure of copper hydroxynitrate consists of copper hydroxide-like sheets with nitrate ions incorporated, which can crystallize in monoclinic or orthorhombic phases. scielo.brbohrium.com

Thermal Decomposition Stages of Hydrated Copper Nitrate
StageTemperature RangeProcessIntermediate/ProductReference
I300 - 470 KDehydration and initial denitrationCu₂(OH)₃NO₃ scielo.br
II> 470 KDecomposition of basic nitrateCuO scielo.br

Copper Hydroxide Acetate

The thermal decomposition of copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) is also a multi-step process, though it does not typically form a stable, well-defined copper hydroxide acetate intermediate in the same manner as the nitrate. The process involves dehydration, followed by the decomposition of anhydrous copper acetate. researchgate.netresearchgate.net This decomposition yields volatile products like acetic acid and acetone, and the initial solid products are a mixture of metallic copper (Cu), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO). researchgate.netmarquette.edu These reduced copper species are subsequently oxidized to CuO upon further heating in air. researchgate.net

Copper hydroxide acetate itself is a known compound with a layered structure, but it is typically synthesized through precipitation by adding a base to a copper acetate solution, rather than being an intermediate in the thermal decomposition of Cu(OH)₂.

Thermal Decomposition Stages of Copper(II) Acetate Monohydrate in Air
StageTemperature Range (°C)ProcessProductsReference
I< 168 °CDehydrationCu(CH₃COO)₂ researchgate.net
II168 - 302 °CDecomposition of acetateInitial solids (Cu, Cu₂O, CuO) + Volatiles researchgate.net
III302 - 500 °COxidation of solid productsCuO researchgate.net

Electrochemical and Photoelectrochemical Research of Cupric Hydroxide

Electrochemical Activity and Charge Storage Mechanisms of Cupric Hydroxide (B78521)

Cupric hydroxide, or Copper(II) hydroxide, exhibits notable electrochemical properties that make it a material of interest for energy storage and corrosion science.

Pseudocapacitive Behavior in Energy Storage Systems

This compound is recognized for its pseudocapacitive behavior, which is a key characteristic for its application in supercapacitors. researchgate.netwikipedia.org This behavior arises from fast and reversible faradaic redox reactions occurring at or near the surface of the electrode material. wikipedia.org Unlike the electrostatic charge storage in electric double-layer capacitors, pseudocapacitance involves electron transfer, which can significantly enhance the specific capacitance of the material. wikipedia.org The fabricated nanostructures of this compound have demonstrated specific capacitance in the range of 400–2000 F/g. iaea.org

The performance of this compound in supercapacitors is influenced by its morphology. For instance, nanostructured this compound, such as needle-like and flower-like structures, provides a larger surface area for the electrolyte to interact with, leading to higher capacitance. researchgate.net Hybrid nanomaterials of copper hydroxide/copper oxide have also been investigated, showing that surfactants can enhance their supercapacitor performance. nih.gov

Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD) Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of materials like this compound. ossila.com CV curves for Cu(OH)₂ electrodes typically show distinct peaks corresponding to the oxidation and reduction processes occurring at the electrode surface. electrochemsci.orgresearchgate.net The shape of the CV curve can indicate the nature of the electrochemical process; for this compound, the non-rectangular shape of the CV profile suggests pseudocapacitive behavior rather than ideal double-layer capacitance. researchgate.net

Galvanostatic charge-discharge (GCD) is another crucial technique for evaluating the performance of supercapacitor electrodes. youtube.comyoutube.comyoutube.com GCD curves for this compound electrodes are typically non-linear, further confirming the pseudocapacitive nature of the material, which involves faradaic reactions. researchgate.net The specific capacitance of this compound can be calculated from the discharge curve of the GCD profile. Studies have shown that the specific capacitance can vary significantly with the current density, generally decreasing as the current density increases. researchgate.net

MaterialSpecific Capacitance (F/g)Current DensityReference
Cu(OH)₂/Cu-foil511.55 mA cm⁻² researchgate.net
Cu(OH)₂/CuO (pristine)292Not specified nih.gov
Cu(OH)₂/CuO (with PVA)533Not specified nih.gov
Cu(OH)₂/CuO (with TRX-100)443Not specified nih.gov
Cu(OH)₂ nanostructures17820 mV s⁻¹ (scan rate) sciencedaily.com

Anodic Film Formation and Electrochemical Corrosion Studies on Copper

In alkaline solutions, the anodic polarization of copper leads to the formation of various oxide and hydroxide layers on its surface. semanticscholar.org Cyclic voltammetry studies on copper in sodium hydroxide solutions reveal the successive formation of a monolayer of cuprous oxide (Cu₂O), followed by a thicker multilayer of cupric oxide (CuO) and this compound (Cu(OH)₂). electrochemsci.orgsemanticscholar.org These layers play a critical role in the corrosion behavior of copper.

The formation of a Cu(OH)₂ film can act as a protective layer against corrosion. researchgate.net However, the stability and protectiveness of this film are dependent on the environmental conditions, such as pH and the presence of other ions. In some cases, the film can be porous and not entirely protective, allowing for continued corrosion. researchgate.netsurfacesciencewestern.com The conversion of these oxide/hydroxide films to other compounds, such as copper sulfide (B99878) in the presence of sulfide ions, is an important area of corrosion research, particularly for applications like nuclear waste disposal. surfacesciencewestern.com

Role of Cu(OH)₂ in Electrode Material Stability and Performance

The stability of electrode materials is crucial for the long-term performance of energy storage devices. This compound has shown good stability in alkaline electrolytes, which is advantageous for supercapacitor applications. researchgate.net The cycling stability of electrodes containing Cu(OH)₂ has been investigated through repeated GCD cycles. For example, a Cu(OH)₂/Ni₃S₂ composite electrode retained 80.84% of its initial capacitance after 4000 cycles. mdpi.com

Photoelectrochemical Performance of this compound

This compound also plays a role in the field of photoelectrochemistry, primarily as a precursor or intermediate in the fabrication of photoelectrodes.

This compound as an Intermediate in Photoelectrode Fabrication

This compound is often synthesized as an intermediate step in the preparation of copper oxide (CuO or Cu₂O) photoelectrodes. acs.org For instance, Cu(OH)₂ nanowires can be grown on a conductive substrate through methods like anodization. acs.orgresearchgate.net These nanowires can then be thermally treated to convert them into copper oxide nanowires, which are photoactive. acs.org The morphology of the initial Cu(OH)₂ nanostructures is often preserved during this conversion, which is crucial for the performance of the final photoelectrode. acs.org

The photoelectrochemical properties of the resulting copper oxide electrodes are influenced by the initial Cu(OH)₂ synthesis. For example, the formation of a Cu₂O/CuO heterojunction, which can be derived from Cu(OH)₂, has been shown to enhance charge separation and improve photoelectrochemical performance. acs.org While Cu(OH)₂ itself is not the primary photoactive material in these applications, its role as a precursor is vital for creating efficient and stable photoelectrodes for applications like solar water splitting and biosensing. researchgate.netmdpi.com

Photoactivity in Water Splitting Applications

This compound is instrumental in the synthesis of cuprous oxide (Cu₂O) and cupric oxide (CuO) photocathodes, which are recognized as promising materials for photoelectrochemical (PEC) water splitting to produce hydrogen. mdpi.comfz-juelich.de The process often involves the creation of this compound nanostructures on a conductive substrate, which are subsequently converted into a photoactive copper oxide phase through thermal treatment. mdpi.com

A common method involves the chemical oxidation of a metallic copper substrate to form this compound (Cu(OH)₂) nanowires. mdpi.com These nanowires are then thermally treated in an inert atmosphere, such as nitrogen, to be converted into Cu₂O nanowires. mdpi.comscispace.com This precursor-based approach is advantageous for creating nanostructured electrodes. The resulting high-surface-area nanostructures can enhance light absorption through trapping effects and provide a shorter distance for minority charge carriers to travel, potentially reducing recombination. electrochemsci.org

However, the resulting Cu₂O and CuO photoelectrodes face significant challenges, most notably photocorrosion in aqueous solutions. fz-juelich.deualberta.ca The redox potentials for the reduction of Cu₂O to metallic copper and its oxidation to CuO or Cu(OH)₂ lie within the material's bandgap. mdpi.comub.edu This inherent instability means that photogenerated electrons and holes can degrade the material itself rather than participating in the water-splitting reaction, making protective layers essential for durable operation. mdpi.com

Carbon Dioxide Reduction Photoelectrodes

In the field of carbon dioxide (CO₂) reduction, copper-based materials are of particular interest due to their unique ability to catalyze the formation of multi-carbon products. diva-portal.org Research indicates that copper hydroxide species can act as crucial precursors or intermediates in the electrocatalytic and photoelectrochemical reduction of CO₂.

Studies using operando Raman spectroscopy have revealed the formation of amorphous copper carbonate hydroxide layers on the electrode surface during CO₂ reduction. diva-portal.org This intermediate phase is hypothesized to be an active precursor where carbonate ions are directly converted to carbon monoxide at a low overpotential. diva-portal.org This suggests that the pathway for CO₂ reduction on these electrodes may proceed through a solid-state hydroxide/carbonate intermediate rather than direct reduction of dissolved CO₂.

Furthermore, catalyst precursors such as copper oxides, which can evolve from copper hydroxide, have been shown to be reduced to metallic copper under the conditions required for CO₂ reduction. acs.org The initial morphology and structure of the oxide or hydroxide precursor can influence the surface of the resulting metallic copper catalyst, thereby affecting the selectivity and efficiency of the CO₂ reduction reaction. acs.orgmdpi.com For instance, oxide-derived copper surfaces with highly developed surface areas, achieved through processes like anodic electrooxidation which can involve hydroxide intermediates, have shown enhanced ethylene (B1197577) faradaic efficiency. mdpi.com

Influence of Morphology and Crystalline Structure on Photoelectrochemical Response

The morphology and crystalline structure of this compound as a precursor material have a profound impact on the photoelectrochemical performance of the final copper oxide electrodes. scispace.com Control over the precursor's morphology—such as nanoparticles, nanorods, nanosheets, or nanowires—directly translates to the final structure of the Cu₂O or CuO photoelectrode. scispace.commdpi.com

Different synthesis methods allow for this morphological control. For example, anodization of copper foil in alkaline solutions is a versatile method to produce Cu(OH)₂ films whose morphology can be tuned by varying experimental conditions like electrolyte concentration, applied potential, and time. researchgate.net Subsequent annealing converts the Cu(OH)₂ into Cu₂O, largely preserving the initial morphology. researchgate.net Similarly, hydrothermal synthesis of CuO from copper(II) nitrate (B79036) trihydrate has shown that the pH of the reaction medium can dictate the final morphology, producing nanoparticles at pH 4, nanorods at pH 7, and nanosheets at pH 12. mdpi.com

Table 1. Effect of Synthesis pH on CuO Morphology and Properties mdpi.com
Synthesis pHResulting MorphologyCalculated Bandgap (eV)Key Photoelectrochemical Finding
4Nanoparticles (NPs)1.33Showed good sensing ability.
7Nanorods (NRs)1.59Highest efficiency for glucose sensing due to large surface area and effective prevention of electron-hole recombination.
12Nanosheets (NSs)1.32Least efficient for sensing applications.

Protective Layers and Heterojunctions in Photoelectrochemical Systems

Given the inherent instability of copper oxide photoelectrodes derived from this compound precursors, strategies to enhance their durability and efficiency are paramount. fz-juelich.deualberta.ca The two primary approaches are the application of protective layers and the construction of heterojunctions. mdpi.com

A protective layer is a thin, conformal coating applied to the copper oxide surface that is transparent to visible light, conductive to charge carriers, and dense enough to prevent direct contact between the photoelectrode and the aqueous electrolyte. ualberta.ca This layer physically blocks the photocorrosion reactions that would otherwise degrade the copper oxide. scispace.com

Heterojunctions, particularly p-n junctions, are another effective strategy. acs.org By pairing the p-type copper oxide (Cu₂O or CuO) with a suitable n-type semiconductor, a built-in electric field is created at the interface. This field facilitates the efficient separation of photogenerated electrons and holes, directing them toward their respective electrodes and reducing the likelihood of recombination. acs.org A common and easily prepared heterostructure is the p-p junction of CuO/Cu₂O, which can be formed by the controlled thermal oxidation of a Cu₂O film. mdpi.com This configuration creates a staircase-type energy level that promotes the movement of electrons to the electrode-electrolyte interface. mdpi.com The formation of a CuO/Cu₂O heterojunction has been shown to boost photocurrent density significantly compared to either single-phase oxide alone. mdpi.comresearchgate.net

Table 2. Comparison of Photocurrent Densities for Copper Oxide Photoelectrodes mdpi.com
Photoelectrode MaterialPhotocurrent Density at 0 V vs. RHE (mA/cm²)
Cu₂O0.08
CuO0.92
CuO/Cu₂O Heterojunction1.03

The synergistic use of protective layers and heterojunctions is a key area of research for developing stable and efficient copper-based photoelectrochemical systems for applications like water splitting. mdpi.com

Catalytic Properties and Mechanistic Investigations of Cupric Hydroxide

Heterogeneous Catalysis Involving Cupric Hydroxide (B78521)

As a solid-state catalyst, cupric hydroxide offers significant advantages, including ease of separation from reaction mixtures, potential for recyclability, and operational simplicity. These properties make it an attractive alternative to homogeneous copper catalysts in several industrial and environmental processes.

Layered hydroxide salts (LHS) containing copper(II), such as copper hydroxy acetate (B1210297), have demonstrated notable catalytic activity in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. mdpi.com This reaction is a highly efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles. Studies have shown that these layered copper hydroxide materials can effectively catalyze the reaction between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264) under solvent-free conditions, affording the desired triazole product in high yields. The catalytic efficiency is influenced by the specific counter-ion in the layered salt structure. mdpi.com

For instance, the performance of copper hydroxy acetate as a catalyst for the CuAAC reaction has been systematically evaluated. The results highlight its efficacy in promoting this important organic transformation.

EntryCatalystYield (%)Time (h)Temperature (°C)
1Cu₂(OH)₃(OCOCH₃)·H₂O981280

Data sourced from a study on the catalytic activity of copper (II) layered hydroxides salts. mdpi.com

This compound-based materials also function as effective photocatalysts for the degradation of organic pollutants, such as industrial dyes. Layered copper hydroxide salts have been successfully employed in the photo-discoloration of methyl orange, a common azo dye found in textile wastewater. mdpi.com Under UV-Vis irradiation, these materials can generate reactive oxygen species that break down the complex chromophores of the dye, leading to its discoloration and degradation. The efficiency of this process is sensitive to reaction parameters, including pH and temperature, which can affect the catalyst's surface properties and stability. mdpi.com

Research into the photocatalytic performance of copper hydroxy nitrate (B79036) demonstrates its ability to rapidly decolorize methyl orange under various conditions.

CatalystpHTemperature (°C)Discoloration Rate after 30 min (%)
Cu₂(OH)₃NO₃32595.22
Cu₂(OH)₃NO₃92589.65

Data reflects the photocatalytic removal of methyl orange using a layered copper hydroxide nitrate catalyst. mdpi.com

In the realm of environmental and industrial applications, this compound has been investigated for its role in preventing mineral scale formation, a significant issue in oil and gas production. Novel solid inhibitors composed of this compound nanoparticles loaded onto mesoporous silica (B1680970) (SBA-15) have been developed to control the precipitation of calcium carbonate (CaCO₃) scale. iwaponline.com These materials function by adhering to the crystal surfaces of the scale, thereby interrupting their growth process. iwaponline.com The effectiveness of these inhibitors is dependent on dosage, temperature, and the pH of the environment, with alkaline conditions generally favoring higher inhibition efficiency. iwaponline.com

Static scale inhibition tests have quantified the performance of these novel materials, demonstrating their potential for industrial water treatment.

InhibitorOptimal Dosage (ppm)Temperature (°C)Inhibition Efficiency on CaCO₃ (%)
Copper Hydroxide-loaded SBA-157.55599

Data from an experimental study on copper hydroxide-loaded SBA-15 as a carbonate scale inhibitor. iwaponline.com

Mechanistic Insights into this compound Catalytic Action

Understanding the mechanism by which this compound catalyzes reactions is crucial for optimizing its performance and designing new catalytic systems. Research has focused on identifying the specific active sites on the catalyst surface and elucidating the reaction pathways involved.

The catalytic activity of this compound is fundamentally linked to its copper centers and surface hydroxyl (OH) groups. The Cu(II) ions can participate in redox cycles, for instance, being reduced to catalytically active Cu(I) species required for reactions like the CuAAC. mdpi.com The surface hydroxyl groups play a critical role, potentially acting as proton-transfer agents or influencing the electronic properties of the copper centers. rsc.org

Different reaction pathways can be operative depending on the specific transformation. In oxidation reactions, pathways may involve the generation of radical species through the interaction of reactants with the copper centers. nih.gov For example, the activation of hydroperoxides can proceed through different mechanisms depending on whether Cu(I) or Cu(II) is the active species, leading to distinct reactive intermediates. nih.gov In cycloaddition reactions, the pathway typically involves the coordination of reactants to the copper active sites, facilitating bond formation. Computational studies on related copper oxide systems suggest that specific crystallographic planes can exhibit different catalytic activities and favor distinct reaction pathways due to the unique arrangement and exposure of active sites. mdpi.com

The initial step in any heterogeneous catalytic process is the adsorption of reactant molecules onto the catalyst's surface. The surface of this compound, often composed of nanostructures like nanoribbons, can form a porous network with a large surface area that is highly suitable for gas and liquid adsorption. researchgate.net The abundant surface hydroxyl groups are key to the interaction with adsorbates. analis.com.my These groups can form hydrogen bonds or act as Lewis basic sites, facilitating the binding of reactant molecules.

The interaction between the catalyst surface and the reactants is not static. The chemical environment can induce changes in the catalyst itself. For example, in certain hydrothermal processes, copper nitrate can hydrolyze to form this compound, which then attaches to a support material, creating the active catalytic sites. acs.org The adsorption of molecules onto the this compound surface alters the chemical environment of both the adsorbate and the adsorbent, a process that can be monitored to understand the binding mechanism. researchgate.net This interaction is crucial as it positions the reactants correctly at the active sites for the subsequent chemical transformation.

Role of Nanostructure in Catalytic Efficiency

Research has demonstrated that the morphology of Cu(OH)₂-derived catalysts significantly impacts their function. For instance, this compound nanostructures can serve as precursors for copper oxides, with the initial hydroxide morphology templating the final oxide structure. A facile protocol for synthesizing mixed-phase copper(I) oxide and copper(II) oxide nanostructures involved the anodization of Cu(OH)₂ nanoneedles followed by heat treatment. nih.govresearchgate.net The resulting morphology and phase composition, which were dependent on the annealing atmosphere, directly influenced the photocatalytic degradation efficiency of reactive black 5 dye. nih.govresearchgate.net The sample annealed in oxygen, which resulted in small (100 nm) lamellar, spherical nanoparticulate structures, exhibited the highest pseudo-first-order rate constant, attributed to a favorable morphology and the formation of a CuO-Cu₂O heterojunction. nih.govresearchgate.net

Different nanostructured forms of this compound and its derivatives exhibit distinct catalytic behaviors:

Nanosheets: Crystalline Cu(OH)₂ nanosheets have been shown to possess enzyme-mimicking activities. nih.gov Their distinct crystalline structure provides an abundance of bis(μ-hydroxo)Cu(II)Cu(II) dinuclear catalytically active sites. nih.gov These sites facilitate efficient redox cycling, enabling both the generation of oxygen from hydrogen peroxide (catalase-like activity) and the production of hydroxyl radicals (peroxidase-like activity). nih.gov This dual activity is a direct consequence of the specific nanostructure.

Nanowires and Nanocages: Cu(OH)₂ has been synthesized in the form of nanowires with average diameters of approximately 10 nm and lengths up to 500 nm. scispace.comresearchgate.net Such high-aspect-ratio structures are significant as they inherently offer a large surface area for catalytic reactions. Similarly, complex branched nanocages of this compound have been synthesized, which can be transformed into copper oxide nanocages with markedly superior catalytic properties for C–S coupling reactions compared to other CuO nanomaterials. acs.org The size of the nanocage core and the length of the branches can be controlled, varying from 19 to 240 nm for the core and 85 to 232 nm for the branches, respectively. acs.org

Particle Size and Surface Area: A fundamental principle in catalysis is that a smaller particle size generally leads to a higher surface-to-volume ratio, exposing more active sites for catalysis. mdpi.comacs.org For example, in the oxidation of cyclohexane (B81311), copper nanoparticles supported on layered double hydroxide (CuNPs@LDH) showed enhanced catalytic efficiency. The support material helped maintain the dispersion of the copper nanoparticles, and the resulting catalyst had a significantly larger surface area (49.85 m²/g) compared to the support alone (18.26 m²/g), which contributed to its improved performance. acs.org While this example uses copper nanoparticles, the principle directly applies to this compound catalysts where a high surface area is desirable.

The following table summarizes research findings on the photocatalytic degradation of reactive black 5 dye using catalysts derived from Cu(OH)₂ nanoneedles, illustrating the effect of nanostructure modification through different annealing atmospheres.

Annealing AtmosphereResulting Nanostructure MorphologyPseudo First-Order Rate Constant (k) (min⁻¹)
OxygenSmall (100 nm) lamellar, spherical nanoparticles0.0054
ArgonBigger particles, different morphology0.0033
AirBigger particles, different morphology0.0032
VacuumBigger particles, different morphology0.0027
NitrogenBigger particles, different morphology0.0021

Table 1. Influence of Annealing Atmosphere on the Morphology and Photocatalytic Efficiency of Cu(OH)₂-Derived Nanostructures for the Degradation of Reactive Black 5 Dye. nih.govresearchgate.net

Further research into catalysts for the Rochow reaction, while focusing on copper(II) oxide (CuO), underscores the importance of morphology, which is often dictated by the synthesis of the hydroxide precursor. Different morphologies like leaf-like, flower-like, and sea-urchin-like structures were synthesized, with the leaf-like CuO exhibiting the best catalytic property due to its largely exposed {001} facet and large specific surface area. sciopen.com This demonstrates that specific crystalline facets, which can be controlled during the synthesis of the initial nanostructure, play a crucial role in catalytic performance.

The relationship between the physical properties of nanostructured catalysts and their performance is further highlighted in the context of cyclohexane oxidation.

CatalystBET Surface Area (m²/g)Cyclohexane Conversion (%)KA Oil Selectivity (%)
LDH–[OH–C₆H₄COO] (Support)18.26--
CuNPs@LDH49.8552.397.2

Table 2. Comparison of Surface Area and Catalytic Performance for Cyclohexane Oxidation. acs.org

Advanced Theoretical and Computational Studies of Cupric Hydroxide

First-Principles Calculations and Density Functional Theory (DFT) for Cupric Hydroxide (B78521)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of cupric hydroxide from quantum mechanical principles.

DFT calculations have been employed to determine the structural and electronic properties of this compound. The stable polymorph of Cu(OH)₂, known as the mineral spertiniite, crystallizes in an orthorhombic Cmc2₁ space group. materialsproject.org Computational models based on this structure reveal that the copper(II) ion is bonded to five oxygen atoms, forming a distorted square pyramidal coordination environment. materialsproject.org The structure is composed of two-dimensional sheets of these copper-hydroxide pyramids oriented in the (0, 1, 0) direction. materialsproject.org

Detailed analysis of the calculated geometry shows a range of Cu-O bond distances from 1.97 Å to 2.30 Å. materialsproject.org The hydroxide groups feature O-H bond lengths of approximately 0.98 Å to 0.99 Å. materialsproject.org There are two distinct oxygen sites within the crystal lattice; one is bonded to two copper atoms and one hydrogen atom, while the other is bonded to three copper atoms and one hydrogen atom. materialsproject.org DFT calculations performed by the Materials Project indicate a ferromagnetic ordering with a total magnetization of 1.00 µB/f.u. materialsproject.org However, the calculated band gap is 0.00 eV, which is a known limitation of standard DFT approximations that often underestimate the band gap in strongly correlated systems like copper compounds. materialsproject.orgug.edu.gh

Table 1: Calculated Structural Parameters for Orthorhombic Cu(OH)₂

Parameter Value
Crystal System Orthorhombic
Space Group Cmc2₁ (No. 36)
Lattice Constants a = 2.97 Å, b = 10.45 Å, c = 5.61 Å
Cu²⁺ Coordination 5 (Square Pyramidal)
Cu-O Bond Distances 1.97 - 2.30 Å
O-H Bond Distances 0.98 - 0.99 Å

Data sourced from the Materials Project. materialsproject.org

The study of lattice dynamics and phonon modes provides insight into the vibrational properties of a crystal, which are crucial for understanding its thermal properties and structural stability. Theoretical investigations into the vibrational properties of this compound have explored its polymorphic phase transitions. researchgate.net

First-principles studies have been used to analyze a hypothetical high-symmetry, non-polar Cmcm phase of Cu(OH)₂. researchgate.net By calculating the phonon dispersion, researchers identified that this centrosymmetric phase is dynamically unstable. The instability is characterized by specific unstable phonon modes, namely two B1u (or Γ2−) modes. researchgate.net These unstable vibrational modes are primarily responsible for driving a displacive transformation from the high-symmetry non-polar structure to a polar, ferroelectric phase with Cmc2₁ symmetry, which corresponds to the experimentally observed structure of spertiniite. researchgate.net The atomic displacements in this phase transition are primarily led by the oxygen and hydrogen atoms, with the Jahn-Teller distortion of the Cu²⁺ ion enhancing the resulting polarization. researchgate.net

Computational studies are essential for predicting the existence of different crystalline forms (polymorphs) and evaluating their relative thermodynamic stability. For this compound, theoretical work has pointed to the existence of multiple potential structures. researchgate.net

The investigation of the phase transition from a hypothetical Cmcm structure revealed the emergence of two distinct polar structures that both share the Cmc2₁ space group but exhibit different degrees of polarization. researchgate.net This suggests the possibility of metastable polymorphs or different ferroelectric states. The calculated spontaneous polarization values for these two states were found to be significantly different, at 3.06 µC·cm⁻² and 42.41 µC·cm⁻², respectively. researchgate.net

Furthermore, large-scale computational databases like the Materials Project provide a calculated "Energy Above Hull" for compounds. For the orthorhombic Cu(OH)₂ (spertiniite), this value is +0.098 eV/atom. materialsproject.org This positive value indicates that, according to the calculations, Cu(OH)₂ is thermodynamically unstable with respect to decomposition into other compounds in the Cu-O-H system, suggesting it is a metastable phase. materialsproject.org This computational result aligns with the experimental observation that this compound is rarely found as a pure mineral and tends to slowly react with atmospheric carbon dioxide. wikipedia.org

Molecular Dynamics and Simulation of this compound Systems

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a bridge between the static, zero-kelvin picture from DFT and the dynamic processes that occur under real-world conditions.

While direct, large-scale MD simulations of the crystal growth of this compound from solution are computationally intensive and not widely reported, the fundamental crystal structure determined from DFT provides crucial insights into its growth habits. Experimental studies have shown that Cu(OH)₂ can self-assemble into complex three-dimensional hierarchical frameworks without the need for surfactants. researchgate.net

The formation of these intricate morphologies is intrinsically linked to the underlying orthorhombic crystal structure. researchgate.net The anisotropic nature of the crystal lattice, with its layered arrangement of Cu(OH)₅ pyramids, likely directs the self-assembly and preferential growth along certain crystallographic directions, leading to the formation of structures like nanoribbons and scrolled architectures. materialsproject.orgresearchgate.net Understanding the fundamental structure through theoretical calculations is therefore a prerequisite for predicting and controlling the final morphology of the synthesized material.

The interaction of this compound with its environment, particularly with water, is critical for its applications and stability. While specific MD simulations modeling the Cu(OH)₂-water interface are not extensively documented in the literature, studies on related systems, such as the metallic copper-water interface, demonstrate the power of this technique.

Ab initio MD simulations of a Cu(110) surface in contact with water have shown a strong coupling between the electronic states of the water overlayer and the metal crystal. bohrium.com Other simulations using deep learning potentials trained on DFT data have been used to investigate thermal transport across copper-water interfaces, predicting an interfacial thermal conductance of 2.505 × 10⁸ W m⁻² K⁻¹. rsc.org These types of computational approaches could be extended to the this compound system to model key phenomena such as dissolution, surface reactions, and ion adsorption at the solid-liquid interface. Such studies would be invaluable for understanding its behavior in aqueous environments and for applications ranging from catalysis to environmental remediation.

Kinetic Modeling of this compound Reactions

The study of reaction kinetics is crucial for understanding the rates and mechanisms of chemical processes. For this compound, kinetic modeling has been extensively applied to its thermal decomposition, a critical reaction for the synthesis of copper(II) oxide nanoparticles. researchgate.netacs.org Advanced computational and theoretical studies have enabled the development of sophisticated kinetic models that accurately describe the complex solid-state decomposition of this compound.

Thermal Decomposition Kinetic Models

The thermal decomposition of this compound into copper(II) oxide and water vapor is not a simple, single-step process. brainly.in Instead, it exhibits complex physico-geometric kinetic characteristics. researchgate.netacs.org Kinetic analyses of mass-loss data, recorded under various heating conditions, have revealed a multi-step reaction sequence. researchgate.net

A prevalent kinetic model for the thermal decomposition of this compound is the physico-geometrical consecutive process model. This model delineates the reaction into three distinct stages: an induction period (IP), a surface reaction (SR), and a phase boundary-controlled reaction (PBR). researchgate.netresearchgate.net This IP-SR-PBR model has been successfully applied to describe the sigmoidal mass-loss behavior observed under isothermal conditions. researchgate.netacs.org

The initial induction period is a characteristic feature of solid-state reactions where stable nuclei of the product phase are formed. This is followed by a surface reaction, which then transitions to a phase boundary-controlled reaction, where the reaction interface moves from the surface into the bulk of the reactant particles. researchgate.net

Table 1: Kinetic Model Parameters for the Thermal Decomposition of this compound

Kinetic StageModel ComponentDescription
1Induction Period (IP)Initial stage involving the formation of stable product nuclei.
2Surface Reaction (SR)Reaction occurring on the surface of the this compound particles.
3Phase Boundary-Controlled Reaction (PBR)Progression of the reaction interface from the surface into the bulk of the material.

Reaction Mechanism Elucidation

Elucidating the reaction mechanism of this compound's thermal decomposition involves understanding the atomic and molecular level changes that occur during the transformation to copper(II) oxide. The decomposition is a dehydration reaction where water molecules are eliminated from the this compound lattice. stackexchange.com

Cu(OH)₂(s) → CuO(s) + H₂O(g) brainly.in

However, the kinetic modeling suggests a more intricate, topotactic mechanism. This implies that the crystallographic orientation of the product, copper(II) oxide, is related to the orientation of the reactant, this compound. The reaction is thought to proceed via the simultaneous cleavage of one of the OH groups and a proton from an adjacent OH group that is linked by a hydrogen bond. researchgate.net This is followed by atomic displacements of copper and oxygen to form the copper(II) oxide structure. researchgate.net

Physico-geometric studies, including microscopic observations, have provided further insight into the mechanism. researchgate.netacs.org During the initial sigmoidal mass-loss stage, which corresponds to the surface and phase boundary-controlled reactions, the crystallite size of the newly formed copper(II) oxide remains constant, while the specific surface area increases systematically. researchgate.netacs.org A subsequent, slower reaction tail is associated with the crystal growth of the copper(II) oxide nanoparticles. researchgate.netacs.org Therefore, to produce CuO nanoparticles with a controlled size, it is most efficient to terminate the reaction at the end of the first major mass-loss step. researchgate.netacs.org

The formation of layered double hydroxides involving copper has also been studied, where the hydrolysis of copper(II) oxide to form this compound chains is a proposed initial step. nih.gov While not a direct study of this compound decomposition, it provides mechanistic insights into the behavior of copper hydroxides in aqueous environments. nih.gov

Integration of Cupric Hydroxide in Composite Materials

Fabrication of Cupric Hydroxide-Based Composites

The synthesis of this compound-based composites involves a variety of methods designed to achieve a high degree of dispersion, strong interfacial contact, and controlled morphology. The choice of fabrication technique depends on the nature of the support material and the desired properties of the final composite.

Mesoporous silica (B1680970) materials, such as SBA-15, are excellent supports for catalysts and other functional materials due to their high surface area, ordered pore structure, and thermal stability. The integration of cupric hydroxide (B78521) into these supports can be achieved through several methods.

A common technique is impregnation , where the porous support is soaked in a solution containing a copper salt precursor. researchgate.net Subsequent treatment, often involving a change in pH, induces the precipitation of copper hydroxide within the pores. For instance, copper hydroxide-loaded SBA-15 has been synthesized for scale inhibition applications using a simple impregnation method. researchgate.net This process ensures that the active Cu(OH)₂ is highly dispersed throughout the porous matrix.

Another advanced method is metal-organic chemical vapor deposition (MOCVD) . This technique has been used to fabricate copper nanowires encapsulated within the pore channels of SBA-15. ust.hk In this process, the SBA-15 surface is often chemically modified, for example by carbon coating, to enhance the adsorption of the organometallic copper precursor. ust.hk The precursor is then introduced in the vapor phase and decomposes within the channels to form the desired copper-based nanostructure, which can be subsequently converted to the hydroxide form.

The functionalization of the SBA-15 surface is a critical step in many synthesis routes. Post-synthesis grafting with functional groups, such as amino groups using 3-aminopropyltriethoxisilane (APTES), allows for the covalent anchoring of copper complexes, which can then be transformed or used as precursors for this compound. mdpi.com

Table 1: Fabrication Methods for Cu(OH)₂-SBA-15 Composites

Fabrication MethodDescriptionKey Process StepsReference
ImpregnationThe porous support is filled with a precursor solution, followed by precipitation of the hydroxide.1. Soaking SBA-15 in a copper salt solution. 2. Inducing precipitation (e.g., by adding a base). 3. Filtration, washing, and drying. researchgate.net
Metal Organic Chemical Vapor Deposition (MOCVD)A volatile organometallic copper precursor is decomposed inside the pores of the support.1. Optional surface modification of SBA-15 (e.g., carbon coating). 2. Exposure to copper precursor vapor at elevated temperature. 3. Decomposition of precursor to deposit copper nanostructures. ust.hk
Covalent GraftingThe support is functionalized to create anchor points for copper species.1. Functionalization of SBA-15 (e.g., with APTES). 2. Reaction with a copper complex. 3. Anchoring of the complex onto the functionalized surface. mdpi.com

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with the general formula [M(II)₁₋ₓM(III)ₓ(OH)₂][Aⁿ⁻]ₓ/ₙ·mH₂O. mdpi.com By incorporating copper as the divalent cation (M(II)), Cu-based LDHs can be synthesized, which serve as important precursors for catalysts and other functional materials.

The most prevalent method for synthesizing Cu-containing LDHs is co-precipitation . magtech.com.cnmdpi.com This technique involves the simultaneous precipitation of divalent copper ions and a trivalent metal ion (such as Al³⁺) from a solution by carefully controlling the pH with a basic solution. mdpi.comresearchgate.net For example, Cu-Al LDHs have been synthesized by co-precipitation using metal nitrate (B79036) precursors, where factors like the Cu/Al atomic ratio and the pH of the reaction medium are critical for obtaining a pure hydrotalcite-like phase. mdpi.comresearchgate.net

Other synthesis techniques include:

Mechanochemical Methods: This solid-state synthesis route involves the high-energy milling of precursor salts. It has been shown to produce single-phase Cu-Al LDH, often resulting in more dispersed copper particles after subsequent treatments compared to co-precipitation methods. mdpi.com

Microemulsion Technique: This method utilizes water-in-oil microemulsions as nanoreactors for co-precipitation. It allows for the synthesis of catalyst precursors with small nanoparticle sizes and high surface areas, as demonstrated in the preparation of Cu,Zn,Al LDHs. rsc.org

Urea (B33335) Hydrolysis: This method involves the slow decomposition of urea at elevated temperatures, which gradually raises the pH and leads to the homogeneous precipitation of the LDH, often resulting in materials with high crystallinity. mdpi.com

Creating heterojunctions between this compound (or its derivative oxides) and other metal oxides is a key strategy for enhancing performance in electronic and photocatalytic applications. These junctions facilitate charge separation and transfer, improving efficiency.

Cu(OH)₂/CuO and Cu(OH)₂/Cu₂O Systems: These composites are often formed through the direct oxidation or treatment of copper substrates. For instance, a simple in-situ oxidation of copper foil in an alkaline solution can produce a Cu(OH)₂/CuO film. researchgate.net The morphology of these nanostructures, such as flower-like or needle-like shapes, can be controlled by the reaction conditions. researchgate.net The successive ionic layer adsorption and reaction (SILAR) method has also been employed to prepare hybrid Cu(OH)₂/CuO thin films with distinct morphologies. nih.gov

CuO/ZnO Heterojunctions: These p-n heterojunctions are widely studied. Fabrication methods include a facile photochemical deposition strategy , where ZnO nanorod arrays are immersed in a copper nitrate solution and irradiated with UV light. mdpi.com This process first forms a Cu₂(NO₃)(OH)₃ precursor on the ZnO surface, which is then converted to CuO upon annealing. mdpi.com Other methods involve thermal evaporation of zinc followed by thermal oxidation to form ZnO films on previously prepared CuO films. researchgate.net

Cu₂O/ZnO Heterojunctions: A hybrid two-step methodology can be used, which combines the hydrothermal growth of ZnO nanorods with the subsequent deposition of Cu₂O nanoparticles using an advanced gas deposition technique. rsc.org

TiO₂/CuO Heterojunctions: Techniques such as reactive DC magnetron sputtering are used to deposit successive layers of the metal oxides onto a substrate to create solar cell structures like TiO₂:ZnO/CuO. mdpi.com

Synergistic Effects and Enhanced Functionality in this compound Composites

The integration of this compound into composite structures leads to synergistic effects that enhance its inherent functionalities. These improvements are particularly notable in the fields of electrochemistry and catalysis.

This compound and its oxide derivatives are promising materials for pseudocapacitors due to their high theoretical capacitance. researchgate.net However, their performance is often limited by poor electrical conductivity. researchgate.net Forming composites with conductive materials or creating specific nanostructures can overcome this limitation.

Enhanced Specific Capacitance: By growing Cu(OH)₂/CuO nanostructures directly on a copper foil current collector, a binder-free electrode is created. This approach ensures efficient charge and mass exchange, leading to very high specific capacities. For example, CuO/Cu(OH)₂ nanostructures have demonstrated a specific capacity of 339.7 C g⁻¹ at a scan rate of 10 mV s⁻¹. researchgate.net Similarly, hybrid flower-like Cu(OH)₂/CuO electrodes have shown specific capacitances as high as 533 Fg⁻¹ in a Na₂SO₄ electrolyte. nih.gov

Improved Rate Capability and Stability: Composites with graphene, such as cypress leaf-like Cu(OH)₂ nanostructures on graphene nanosheets, exhibit excellent electrochemical stability. The 3D structure provides large internal surface areas and buffers against volume expansion during cycling. researchgate.net CuO/Cu(OH)₂ nanostructure electrodes have shown not only no decrease in specific capacity after 1000 charge-discharge cycles at a high current density but an actual increase of approximately 26%. researchgate.net

Table 2: Electrochemical Performance of this compound-Based Composites

Composite MaterialFabrication MethodKey Performance MetricElectrolyteReference
CuO/Cu(OH)₂ on Cu foilIn-situ oxidation339.7 C g⁻¹ (Specific Capacity) at 10 mV s⁻¹Not Specified researchgate.net
Cu(OH)₂/GrapheneOne-step in-situ synthesisMaintains 100% Coulombic efficiencyNot Specified researchgate.net
Cu(OH)₂/CuO (flower-like)Successive Ionic Layer Adsorption and Reaction (SILAR)533 F g⁻¹ (Specific Capacitance) with PVA surfactant1M Na₂SO₄ nih.gov

This compound and its derivatives are versatile catalysts. Forming multicomponent materials can enhance their activity, selectivity, and stability across a range of chemical reactions.

Hydrogenation Reactions: Catalysts derived from Cu-Al LDHs have shown high activity and selectivity in hydrogenation processes. For instance, in the selective hydrogenation of crotonaldehyde, a catalyst prepared from mechanochemically synthesized Cu-Al LDH achieved 99.9% conversion with over 90% selectivity for double bond hydrogenation. mdpi.com The high dispersion of copper particles, facilitated by the LDH precursor structure, is key to this enhanced activity. mdpi.com

Electrocatalysis (Water Splitting): Multicomponent materials, such as those combining copper with metals like cobalt (Co-Cu), can act as efficient electrocatalysts for water splitting. The introduction of a second metal can alter the electronic structure and valence states of copper and oxygen, thereby improving catalytic activity for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). frontiersin.org

"Click" Chemistry and Photocatalysis: Layered copper(II) hydroxide salts have demonstrated excellent catalytic activity in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the selective synthesis of 1,4-disubstituted-1,2,3-triazoles under solvent-free conditions. mdpi.com These same materials also act as efficient photocatalysts, achieving over 90% discoloration of methyl orange dye within 30 minutes. mdpi.com The layered structure provides abundant and accessible active sites. mdpi.com

Oxidation Catalysis: The copper(III)-hydroxide unit, which can be formed as an intermediate in catalytic cycles, has been shown to be a potent oxidant. Kinetic studies on the reactions between LCuOH complexes and phenols support mechanisms like concerted proton-electron transfer (CPET), highlighting the fundamental role of the copper-hydroxide moiety in oxidation reactions. researchgate.netnih.gov

Magnetic Properties and Multiferroic Aspects of Cupric Hydroxide Compounds

Distorted Diamond Chain Magnetic Networks

Certain copper hydroxide (B78521) compounds, particularly those synthesized with organic sulfonate ions, form crystal structures characterized by distorted diamond chain magnetic networks. rsc.orgrsc.org These structures are analogous to the magnetic lattice found in the mineral azurite, Cu₃(CO₃)₂(OH)₂. rsc.org In these compounds, the diamond chain units are constructed from copper ions bridged by the oxygen atoms of hydroxide ions, water molecules, and other anions like acetate (B1210297). rsc.orgrsc.orgresearchgate.net These bridging groups mediate superexchange interactions between the S = 1/2 Cu(II) ions, which are located at the vertices of the diamond-shaped units. rsc.org

The diamond chains are not perfectly regular; they exhibit distortions where the Cu–O bond lengths and Cu–O–Cu bridging angles vary slightly. rsc.orgrsc.org This structural variation is critical because the sign and strength of the magnetic coupling between adjacent copper ions are highly sensitive to these geometric parameters. rsc.org The hydrolysis of copper acetate in the presence of different organic sulfonate ions has been shown to be an effective method for preparing single crystals of these compounds, allowing for systematic study of their structure-property relationships. rsc.orgrsc.org

Antiferromagnetic Interactions and Ordering Phenomena

The dominant magnetic behavior in cupric hydroxide and its derivatives is characterized by antiferromagnetic (AFM) interactions. rsc.orgaip.org These interactions occur between the spins of neighboring Cu²⁺ ions and are mediated by superexchange through the bridging hydroxide (OH) groups. aip.orgaip.org The resulting magnetic character is often that of a low-dimensional antiferromagnet, which is evident in the temperature dependence of the magnetic susceptibility. aip.orgaip.org

Magnetic measurements on various this compound compounds reveal several key characteristics:

Low-Dimensionality: The magnetic susceptibility versus temperature plots often show broad maxima, which are characteristic of low-dimensional magnetic systems. rsc.orgresearchgate.net For some copper hydroxide compounds with distorted diamond chains, these maxima appear around 60–80 K. rsc.orgresearchgate.net

Antiferromagnetic Ordering: At low temperatures, these materials can undergo a transition to a long-range antiferromagnetically ordered state. Cu(OH)₂ itself is reported to order antiferromagnetically with a Néel temperature (Tₙ) of approximately 21-22 K. researchgate.nethelmholtz-berlin.de In nanoribbon form, fresh samples show a Curie-Weiss temperature of -43 K, indicative of strong AFM correlations. aip.org

Structural Influence: The precise nature of the magnetic ordering can be influenced by the structure. For instance, disulfonate-pillared copper hydroxide exhibits properties of a metamagnet, composed of spin-canted antiferromagnetic layers, with a Tₙ of 11.8 K. psu.edu In contrast, some distorted diamond chain compounds remain paramagnetic down to 2 K, without any long-range ordering. rsc.org

Magnetic Properties of Selected this compound Compounds
CompoundMagnetic BehaviorCharacteristic TemperatureReference
Cu(OH)₂Antiferromagnetic OrderingTₙ ≈ 21-22 K researchgate.nethelmholtz-berlin.de
Cu(OH)₂ Nanoribbons (fresh)Low-dimensional Antiferromagnetismθ = -43(2) K aip.org
Disulfonate-pillared Cu₂(OH)₃(DS4)₁/₂Metamagnetism (spin-canted AFM)Tₙ = 11.8 K psu.edu
Basic Copper Formate [Cu₃(OH)₄(HCOO)₂]Antiferromagnetic OrderingTₙ ≈ 2.3 K rsc.org

High-Pressure Effects on Magnetic Behavior

Applying high hydrostatic pressure is a powerful tool for tuning the magnetic properties of layered copper hydroxide compounds by modifying their crystal structure. acs.org Studies on layered hybrid organic-inorganic copper hydroxides have shown that pressure can significantly alter the magnetic ordering temperature and the nature of the magnetic interactions. acs.orgnih.gov

Key findings from high-pressure studies include:

Weakening of Interactions: For layered copper hydroxides like Cu₂(OH)₃(n-C₇H₁₅CO₂), increasing pressure leads to a gradual decrease in magnetization and a weakening of the exchange interactions within the Cu-O-Cu superexchange pathways. tandfonline.com In some ferromagnetic layered compounds, the ordering temperature decreases linearly as pressure increases, a phenomenon driven primarily by the reduction of in-plane interactions. nih.govdonfti.ru

AFM-to-FM Transition: In the case of copper hydroxide acetate, Cu₂(OH)₃(CH₃COO)·H₂O, first-principles calculations show that high pressure induces significant structural changes, particularly in the Cu–O–Cu angles. acs.orgfigshare.com This leads to a remarkable transition from an antiferromagnetic ground state at ambient pressure to a ferromagnetic state at high pressures (a sharp transition occurs above 2.75 GPa, with a distinct ferromagnetic character emerging around 7 GPa). acs.orgfigshare.com This piezomagnetic character highlights the potential for using pressure to control the magnetic state of these materials. acs.org

High-Pressure Effects on Magnetic Properties of Copper Hydroxide Compounds
CompoundPressure RangeObserved EffectReference
Cu₂(OH)₃(CnH₂n+₁CO₂)Up to 1.0 GPaLinear decrease in ferromagnetic ordering temperature. nih.govdonfti.ru
Cu₂(OH)₃(n-C₇H₁₅CO₂)Up to 1.0 GPaWeakening of superexchange interaction. tandfonline.com
Cu₂(OH)₃(CH₃COO)·H₂O0 to 7.5 GPaTransition from antiferromagnetic to ferromagnetic state above 2.75 GPa. acs.orgfigshare.com

Ferroelectric Polymorphic Phenomena in this compound

Recent theoretical investigations have unveiled the potential for ferroelectricity in the layered antiferromagnet Cu(OH)₂, making it a candidate for multiferroic behavior where magnetic and ferroelectric orders coexist. nih.govresearchgate.net These ferroic orders and their associated structural phase transitions are fundamental to many unconventional phenomena in condensed matter physics. nih.gov

First-principles studies and group theory analysis have explored the polymorphic ferroelectric phase transitions in Cu(OH)₂. researchgate.netnih.gov Starting from a hypothetical high-symmetry, non-polar phase with Cmcm space group symmetry, researchers identified a symmetry-allowed transition to a polar phase with Cmc2₁ symmetry. researchgate.netnih.gov This displacive transformation is primarily induced by two specific phonon modes (B₁u or Γ₂⁻) within the parent centrosymmetric structure. researchgate.netnih.gov The analysis revealed the existence of two potential polar structures within the same Cmc2₁ space group, but with significantly different degrees of spontaneous polarization (Pₛ). nih.govresearchgate.net

The origin of the ferroelectric order in Cu(OH)₂ is geometric in nature. nih.gov The polar distortion is primarily driven by the displacements of the oxygen and hydrogen atoms, with only a minor contribution from the copper sites. researchgate.netnih.gov

Predicted Ferroelectric Properties of Cu(OH)₂
PropertyDescriptionValue/SymmetryReference
High-Symmetry PhaseHypothetical Non-Polar (Paraelectric)Cmcm nih.gov
Low-Symmetry PhasePolar (Ferroelectric)Cmc2₁ researchgate.netnih.gov
Spontaneous Polarization (Pₛ)Predicted Polar Structure 13.06 µC·cm⁻² nih.govresearchgate.net
Predicted Polar Structure 242.41 µC·cm⁻² nih.govresearchgate.net
Enhancement MechanismJahn-Teller distortion of Cu²⁺ coupled with O-H orientational shifts. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing high-purity cupric hydroxide, and how can its purity be validated?

  • Methodology : this compound is typically synthesized via alkaline precipitation of copper salts (e.g., Cu(NO₃)₂ or CuSO₄) using sodium hydroxide. Key steps include:

  • Maintaining pH >7 to avoid decomposition to CuO .
  • Washing precipitates with deionized water to remove residual ions.
  • Characterizing purity via X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) for thermal stability, and FTIR to confirm hydroxide functional groups .
    • Validation : Compare XRD patterns with reference databases (e.g., ICDD PDF-4+) and ensure TGA shows decomposition to CuO at ~80–100°C .

Q. How does pH influence the crystalline structure and stability of this compound during synthesis?

  • Experimental Design :

  • Vary pH (6–12) during precipitation and analyze products using SEM and XRD.
  • At pH <7, Cu(OH)₂ decomposes to CuO; at pH >10, amorphous phases dominate due to rapid precipitation .
    • Key Insight : Controlled pH (~8–9) yields crystalline Cu(OH)₂ with minimal impurities .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural properties?

  • Recommended Methods :

  • XRD : Identifies crystallographic phases and detects impurities like CuO or CuCO₃ .
  • FTIR : Confirms O-H stretching (∼3400 cm⁻¹) and Cu-O bonds (∼500 cm⁻¹) .
  • SEM-EDS : Visualizes morphology and quantifies elemental composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in alkaline solutions?

  • Data Contradiction Analysis :

  • Compare solubility studies under standardized conditions (e.g., 25°C, 0.1M NaOH). For example, discrepancies in Table D-7 (acetic acid/NaOH systems) vs. Table D-5 (boric acid/NaOH) suggest ligand-specific effects .
  • Replicate experiments using identical ionic strengths and temperature controls.
  • Apply thermodynamic modeling (e.g., Pitzer equations) to account for ion interactions .

Q. What experimental parameters govern the reduction of this compound to metallic copper using intense pulsed light (IPL)?

  • Critical Parameters :

  • Light Intensity : ≥3 J/cm² ensures sufficient energy for Cu(OH)₂ → Cu conversion.
  • Pulse Duration : Short pulses (∼1 ms) prevent overheating and oxidation .
  • Reducing Agents : Monosaccharides (e.g., glucose) enhance reduction efficiency by acting as electron donors .
    • Validation : Post-sintering analysis via XRD (Cu peaks at 43.3°, 50.4°) and conductivity measurements .

Q. What mechanistic pathways explain this compound’s thermal decomposition under varying atmospheric conditions?

  • Methodological Approach :

  • Conduct in situ TGA-DSC coupled with mass spectrometry to track gas evolution (H₂O, CO₂).
  • Under inert atmospheres, Cu(OH)₂ decomposes to CuO at ∼80°C; in reducing environments (e.g., H₂), metallic Cu forms at higher temperatures .
  • Compare kinetic models (e.g., Avrami-Erofeev) to identify rate-limiting steps .

Methodological Guidelines for Data Reproducibility

  • Documentation : Follow Beilstein Journal of Organic Chemistry standards:
    • Report synthesis protocols, including pH, temperature, and reagent grades .
    • Deposit raw data (XRD, TGA) in supplementary materials with metadata .
  • Ethical Reporting : Disclose conflicts (e.g., proprietary methods) and cite primary sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.